beta-Carotene 5,6-epoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCRIPILOFSMFG-WWSVUWEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C23C(CCCC2(O3)C)(C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314499 | |
| Record name | β-Carotene 5,6-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1923-89-3 | |
| Record name | β-Carotene 5,6-epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1923-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Epoxy-beta,beta-carotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Carotene 5,6-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Role of beta-Carotene 5,6-epoxide as a metabolite of beta-carotene
Role of beta-Carotene 5,6-epoxide as a Metabolite of beta-Carotene
Executive Summary
Beta-carotene 5,6-epoxide (5,6-EBC) is a critical, often overlooked intermediate in carotenoid metabolism. Historically dismissed as a mere oxidative artifact, modern research identifies it as a distinct bioactive metabolite with a dualistic nature: it functions as a potent differentiation inducer in promyelocytic leukemia cells while simultaneously acting as a cytotoxic stressor in retinal pigment epithelium (RPE) and erythroleukemic lines.
For drug development professionals and researchers, 5,6-EBC represents a significant variable in pharmacokinetics. Its chemical instability—specifically its rapid acid-catalyzed rearrangement to the furanoid 5,8-epoxide (mutatochrome)—confounds analytical quantification and often leads to the misidentification of biological activity. This guide delineates the mechanisms of formation, biological impact, and the rigorous technical protocols required to synthesize, stabilize, and quantify this metabolite.
Part 1: Chemical Biology and Formation Mechanisms[1]
The formation of 5,6-EBC occurs through both enzymatic and non-enzymatic oxidation of the beta-ionone ring. Unlike the central cleavage that produces Vitamin A (retinol), epoxidation preserves the C40 backbone, altering the molecule's polarity and reactivity.
The Rearrangement Trap
The most critical technical challenge in studying 5,6-EBC is its lability. In the presence of even mild acids (protons) or during thermal stress, the strained three-membered oxirane ring opens and rearranges into a five-membered furanoid ring (5,8-epoxide).
-
5,6-Epoxide: Kinetic product; biologically active; hypsochromic shift (~20 nm) relative to beta-carotene.
-
5,8-Epoxide (Mutatochrome): Thermodynamic product; often an extraction artifact; distinct spectral fingerprint.
Pathway Visualization
The following diagram illustrates the oxidative formation and the subsequent acid-catalyzed rearrangement risk.
Figure 1: The oxidative pathway of beta-carotene to 5,6-epoxide and its acid-catalyzed rearrangement to the furanoid 5,8-epoxide.[1]
Part 2: Physiological and Pathological Roles
The biological activity of 5,6-EBC is distinct from its parent compound. It is not merely a precursor but a signaling effector.
Induction of Differentiation (Leukemia)
Research indicates that 5,6-EBC is significantly more potent than beta-carotene in inducing differentiation in NB4 cells (acute promyelocytic leukemia).[2] It operates independently of the retinoic acid receptor (RAR) pathway typically associated with retinoids, suggesting a unique mechanism of action potentially involving direct modulation of the cell cycle machinery.
Cytotoxicity and Mitochondrial Dysfunction
In contrast to its therapeutic potential in leukemia, 5,6-EBC exhibits cytotoxicity in other tissues.
-
Mechanism: It inhibits mitochondrial function, leading to a decrease in ATP production and induction of apoptosis.
-
Tissue Specificity: K562 (erythroleukemia) cells are highly sensitive. Retinal Pigment Epithelium (RPE) cells show resistance, likely due to higher endogenous antioxidant capacity, but can succumb to high concentrations, implicating 5,6-EBC in oxidative stress-related ocular degeneration.
Comparative Biological Activity Data
| Parameter | Beta-Carotene | Beta-Carotene 5,6-Epoxide | Beta-Carotene 5,8-Epoxide |
| Primary Mechanism | Antioxidant / Pro-vitamin A | Signaling / Pro-oxidant | Metabolic End-product |
| NB4 Differentiation | Low Potency | High Potency | Inactive/Low |
| Mitochondrial Toxicity | Low | High (K562 cells) | Moderate |
| Stability | High | Low (Acid Labile) | High |
| Spectral Shift | 450 nm (approx) | ~444 nm (Hypsochromic) | ~428 nm (Hypsochromic) |
Part 3: Analytical Methodologies & Experimental Protocols
To ensure data integrity, researchers must use self-validating protocols that prevent the in situ generation of artifacts.
Protocol A: Chemical Synthesis of Standard 5,6-Epoxide
Objective: Generate a high-purity reference standard of 5,6-EBC for HPLC calibration. Principle: Electrophilic addition of oxygen using m-chloroperbenzoic acid (mCPBA).
Reagents:
-
All-trans-beta-carotene (>95% purity).
-
m-Chloroperbenzoic acid (mCPBA).[3]
-
Dichloromethane (DCM) or Chloroform (anhydrous).
-
Sodium bicarbonate (NaHCO₃) saturated solution.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mg of beta-carotene in 10 mL of anhydrous DCM in a foil-wrapped flask (light protection is mandatory).
-
Cooling: Cool the solution to 0°C in an ice bath. Reason: Low temperature favors the kinetic 5,6-epoxide over the thermodynamic 5,8-rearrangement.
-
Epoxidation: Add 1.1 equivalents of mCPBA dropwise. Stir for 30–60 minutes at 0°C.
-
Quenching (Critical): Wash the organic layer immediately with cold saturated NaHCO₃. Reason: Neutralizes m-chlorobenzoic acid byproduct; acidic conditions will instantly convert your product to mutatochrome.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate solvent under a stream of nitrogen (not heat).
-
Purification: Isolate via semi-preparative HPLC (C30 column) or open column chromatography on neutral alumina (Activity III). Note: Do not use silica gel, as its surface acidity can trigger rearrangement.
Protocol B: Extraction from Biological Matrices
Objective: Extract 5,6-EBC from cell culture or tissue without isomerization.
Step-by-Step Workflow:
-
Lysis: Homogenize tissue in ethanol containing 0.1% Butylated Hydroxytoluene (BHT). Reason: BHT prevents radical-induced oxidation during processing.
-
Extraction: Add hexane:dichloromethane (5:1). Vortex vigorously.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Alkaline Control: If the matrix is naturally acidic (e.g., certain fruit extracts), add a trace of triethylamine (TEA) to the solvent mixture.
-
Analysis: Reconstitute residue in HPLC mobile phase (Acetonitrile:Methanol:THF) immediately prior to injection.
Analytical Workflow Logic
The following diagram outlines the decision logic for validating the presence of 5,6-EBC versus its rearrangement product.
Figure 2: Analytical decision tree for distinguishing beta-carotene 5,6-epoxide from 5,8-epoxide artifacts.
References
-
Chemical Rearrangement and Identification: Title: Carotenoid 5,6-, 5,8- and 3,6-epoxides. Source: Arkivoc.[4][5] URL:[Link]
-
Biological Activity (Differentiation): Title: Intestinal absorption of epoxy-beta-carotenes by humans.[2] (Discusses NB4 differentiation potency). Source: Biochemical Journal (NIH PMC). URL:[Link]
-
Cytotoxicity and Oxidative Stress: Title: Toxicity of oxidized beta-carotene to cultured human cells.[6] Source: Experimental Eye Research (PubMed).[6] URL:[Link]
-
Analytical Protocol (HPLC): Title: Protocol of a Rapid Method to Quantify Beta-carotene in Human Sera. Source: Preprints.org. URL:[Link]
Sources
- 1. Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal absorption of epoxy-beta-carotenes by humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. Toxicity of oxidized beta-carotene to cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of beta-Carotene 5,6-epoxide isomers
An In-depth Technical Guide to the Physical and Chemical Properties of β-Carotene 5,6-Epoxide Isomers
Foreword
In the intricate world of carotenoid biochemistry, β-carotene stands out as a cornerstone molecule, celebrated for its vibrant color, antioxidant properties, and its role as a precursor to vitamin A. However, its interactions within biological and food systems often lead to the formation of various derivatives, among which the β-carotene 5,6-epoxide isomers are of significant interest. These epoxides are not mere degradation products; they are active participants in complex biochemical pathways, possessing unique properties and biological activities that distinguish them from their parent compound. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the nuanced physical and chemical characteristics of β-carotene 5,6-epoxide isomers. Our exploration will move beyond simple data recitation, focusing instead on the causal relationships that govern their behavior, the validated methodologies for their study, and their broader implications in science and industry.
Molecular Structure and Isomerism: The Foundation of Function
β-Carotene 5,6-epoxide is an oxygenated derivative of β-carotene, characterized by the presence of an epoxide ring across the 5 and 6 positions of one of its β-ionone rings. This seemingly minor structural modification profoundly alters the molecule's electronic configuration, geometry, and, consequently, its physical and chemical properties.
The introduction of the epoxide group creates two chiral centers at the C5 and C6 positions, giving rise to stereoisomers. Furthermore, the long polyene chain, a defining feature of carotenoids, can exist in various cis/trans configurations, although the all-trans form is generally the most stable and abundant. The interplay between the epoxide stereochemistry and the polyene geometry results in a family of related isomers, each with potentially distinct biological activities.
Caption: Simplified pathway of β-carotene oxidation to its 5,6-epoxide.
Stability and Degradation
As an oxidation product itself, β-carotene 5,6-epoxide is inherently susceptible to further degradation. Its stability is a critical factor in food processing, storage, and biological studies.
-
Thermal Sensitivity: The compound shows a higher susceptibility to temperature-induced degradation than β-carotene. [1]This degradation follows first-order reaction kinetics. [1]* Oxygen and Light: The presence of oxygen significantly accelerates degradation, pointing to an autoxidation mechanism. [1]Like most carotenoids, it is also sensitive to light, which can promote isomerization and oxidation. [2]* Acid-Catalyzed Rearrangement: The epoxide ring is prone to opening under acidic conditions. This leads to an intramolecular rearrangement, forming the 5,8-epoxy furanoid derivatives, such as mutatochrome. This is a common reaction in the acidic environment of the stomach. [3]
Antioxidant and Pro-oxidant Duality
The role of β-carotene and its metabolites in redox biology is complex. While often lauded as antioxidants, their behavior can be context-dependent.
-
Antioxidant Activity: β-Carotene 5,6-epoxide can participate in quenching reactive oxygen species, a key function in the photoprotection of plants. [4]This helps dissipate excess energy and protect the photosynthetic machinery from damage. [4]* Pro-oxidant Potential: Under certain conditions, such as high oxygen partial pressure and high concentrations, carotenoids can exhibit pro-oxidant effects. While less studied for the 5,6-epoxide specifically, this possibility cannot be discounted and is an active area of research. [5][6]
Experimental Methodologies: A Practical Guide
The accurate study of β-carotene 5,6-epoxide requires robust and validated experimental protocols. The lipophilic nature and instability of the molecule necessitate careful handling at every stage, from extraction to analysis.
Protocol: Extraction and Saponification from a Plant Matrix
This protocol describes a general procedure for extracting carotenoids, including β-carotene 5,6-epoxide, from a leafy green matrix. The saponification step is crucial for removing interfering chlorophylls and lipids.
Causality: The choice of solvents (acetone/ethanol) is based on their ability to efficiently disrupt plant cells and solubilize lipophilic carotenoids. Saponification with potassium hydroxide (KOH) hydrolyzes esters (like chlorophylls and triglycerides) into water-soluble glycerol and fatty acid salts, which can then be easily removed by washing, leaving the non-saponifiable carotenoids in the organic phase. All steps must be performed under dim light and preferably under a nitrogen atmosphere to prevent photodegradation and oxidation.
Step-by-Step Methodology:
-
Homogenization: Weigh 5-10 g of the sample (e.g., spinach) and homogenize with 50 mL of a cold acetone/ethanol (1:1, v/v) solution containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.
-
Extraction: Filter the homogenate through a Büchner funnel. Re-extract the solid residue with the solvent mixture until the residue is colorless. Pool the filtrates.
-
Phase Separation: Transfer the pooled filtrate to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of a 10% NaCl aqueous solution. Shake gently and allow the layers to separate. Collect the upper organic (ether) layer.
-
Saponification: Add an equal volume of 10% methanolic KOH to the ether extract. Allow the mixture to stand in the dark at room temperature for 2-4 hours (or overnight at 4°C) to saponify chlorophylls and lipids.
-
Washing: Wash the ether layer repeatedly with 10% NaCl solution until the washings are neutral (check with pH paper). This removes the water-soluble soaps and residual KOH.
-
Drying and Evaporation: Dry the washed ether layer over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Immediately redissolve the residue in a known volume of a suitable solvent for analysis (e.g., HPLC mobile phase) and store at -20°C or below under nitrogen until analysis.
Protocol: HPLC Analysis for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying carotenoid isomers. A C30 column is often preferred as it provides excellent selectivity for structurally similar, non-polar compounds like carotenoid isomers.
Causality: The C30 stationary phase offers enhanced shape selectivity for long, rigid molecules compared to standard C18 columns. The mobile phase gradient, typically a mixture of methanol, methyl tert-butyl ether (MTBE), and water, is optimized to elute compounds based on subtle differences in polarity and interaction with the stationary phase, allowing for the separation of cis/trans isomers and epoxides from the parent β-carotene.
Step-by-Step Methodology:
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector, a C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a temperature-controlled column compartment.
-
Mobile Phase:
-
Solvent A: Methanol/Water (95:5, v/v) with 0.1% ammonium acetate.
-
Solvent B: Methyl tert-butyl ether (MTBE).
-
-
Gradient Elution:
-
0-15 min: 15% to 50% B
-
15-25 min: 50% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 15% B and equilibrate for 10 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: Monitor at 450 nm for β-carotene and its epoxide. Collect full spectra (250-600 nm) using the PDA detector to aid in peak identification.
-
Injection Volume: 20 µL.
-
Quantification: Use external standards of purified β-carotene 5,6-epoxide to create a calibration curve for accurate quantification.
Caption: Workflow for the extraction and analysis of β-carotene 5,6-epoxide.
Biological Significance and Future Directions
The study of β-carotene 5,6-epoxide is not merely an academic exercise; it has tangible implications for human health and nutrition. As a common metabolite found in foods and formed in the human body, understanding its fate and activity is crucial.
-
Provitamin A Activity: Early studies showed that β-carotene 5,6-epoxide can be converted to vitamin A in the body, although its biological potency is significantly lower than that of the parent β-carotene (approximately 21%). [3]* Biomarker of Oxidative Stress: Because its formation is directly linked to the oxidation of β-carotene, the presence of 5,6-epoxide and its downstream products could serve as potential biomarkers for oxidative stress in tissues. [7]* Food Science: The formation of epoxides during food processing and storage can lead to changes in color and nutritional value. [1]Understanding the kinetics of its formation and degradation is essential for optimizing food quality and stability. [1][8] Future research should focus on elucidating the specific biological roles of the different stereoisomers of β-carotene 5,6-epoxide. Furthermore, a deeper investigation into its potential antioxidant versus pro-oxidant activities in various biological models is warranted to fully understand its impact on human health.
References
-
Knockaert, G., et al. (2012). Analytical tools for the analysis of β-carotene and its degradation products. PubMed Central. [Link]
-
National Center for Biotechnology Information (n.d.). beta-Carotene 5,6-epoxide. PubChem Compound Database. [Link]
-
Lurdes, M., et al. (2009). Effect of β-Carotene and its oxidation products in the oxidative burst of human neutrophils. ResearchGate. [Link]
-
Karganilla, A., et al. (2021). Kinetic Study of Encapsulated β-Carotene Degradation in Dried Systems: A Review. MDPI. [Link]
-
Böhm, F., et al. (2021). Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. PubMed Central. [Link]
-
Singh, H., & Cama, H.R. (1974). Metabolism and biologicalpotency of 5,6-monoepoxy-beta-carotene and 5,6:5',6'-diepoxy-beta-carotene. PubMed. [Link]
-
Al-Ghussain, L., et al. (2019). Triplet-driven chemical reactivity of β-carotene and its biological implications. Proceedings of the National Academy of Sciences. [Link]
-
Rodriguez-Amaya, D.B. (2019). Thermal and photochemical degradation of carotenoids. ResearchGate. [Link]
-
Alcaide-Corral, J., et al. (2022). Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction. PubMed Central. [Link]
-
Handelman, G.J., et al. (1991). Peroxyl radical oxidation of beta-carotene: formation of beta-carotene epoxides. PubMed. [Link]
-
D'Souza, G., et al. (2024). Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. MDPI. [Link]
-
USP-NF (2012). Beta Carotene. USP-NF. [Link]
-
National Center for Biotechnology Information (n.d.). (5S,6R)-beta-carotene 5,6-epoxide. PubChem Compound Database. [Link]
Sources
- 1. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and biologicalpotency of 5,-monoepoxy-beta-carotene and 5,6:5',6'-diepoxy-beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxyl radical oxidation of beta-carotene: formation of beta-carotene epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
beta-Carotene 5,6-epoxide: Technical Reference & Experimental Guide
This guide provides an in-depth technical analysis of beta-Carotene 5,6-epoxide , a critical oxidation product and metabolic intermediate in carotenoid biochemistry. It is designed for researchers requiring precise physicochemical data, validated experimental protocols, and mechanistic insights into its biological role.
Core Physicochemical Identity
The accurate identification of beta-Carotene 5,6-epoxide is prerequisite for metabolic tracing and quality control in synthetic biology. Note that while the generic CAS applies to the structure, stereochemistry (5R,6S vs 5S,6R) dictates biological activity.
| Parameter | Technical Specification |
| Chemical Name | 5,6-Epoxy-5,6-dihydro-beta,beta-carotene |
| CAS Number | 1923-89-3 |
| Molecular Formula | C₄₀H₅₆O |
| Molecular Weight | 552.87 g/mol |
| Appearance | Orange-red crystalline powder |
| Solubility | Soluble in hexane, chloroform, THF; Insoluble in water |
| UV/Vis | ~430 nm, 456 nm (Hexane) (Hypsochromic shift of ~20 nm vs. beta-Carotene) |
| Stability | Sensitive to light, oxygen, and acid (rearranges to furanoid 5,8-epoxides) |
Biological Significance & Metabolic Pathways
Mechanistic Role
beta-Carotene 5,6-epoxide is not merely a degradation product; it is a bioactive intermediate.
-
Xanthophyll Biosynthesis: In plants, it is the first committed step in the conversion of beta-carotene to xanthophylls (e.g., violaxanthin, neoxanthin), mediated by beta-carotene epoxidase.
-
Oxidative Stress Marker: In mammalian systems, its presence often signals non-enzymatic oxidation of beta-carotene by reactive oxygen species (ROS).
-
Metabolic Fate: It can be cleaved by Beta-Carotene Oxygenase 2 (BCO2) or rearrange under acidic conditions (e.g., gastric environment) into mutatochrome (5,8-epoxy-beta-carotene).
Pathway Visualization
The following diagram illustrates the oxidative trajectory of beta-carotene and the critical divergence between enzymatic processing and acid-catalyzed rearrangement.
Figure 1: Metabolic and chemical fate of beta-Carotene 5,6-epoxide.[1] Note the acid-labile rearrangement to the furanoid form (Mutatochrome).
Analytical Methodology: HPLC-DAD Protocol
Separating the 5,6-epoxide from the parent beta-carotene and the 5,8-epoxide artifact requires high shape selectivity. C30 columns are superior to C18 for this application due to their ability to resolve geometric isomers.
Protocol: High-Resolution Separation
-
Stationary Phase: C30 Carotenoid Column (e.g., YMC C30, 3 µm, 4.6 x 150 mm).
-
Mobile Phase A: Methanol / MTBE / Water (81:15:4 v/v/v).
-
Mobile Phase B: Methanol / MTBE / Water (6:90:4 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperatures improve isomer resolution).
-
Detection: Diode Array Detector (DAD) at 450 nm.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 100 | 0 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 100 | 0 |
Critical QC Check: The 5,6-epoxide must be distinguished from the 5,8-epoxide.
-
5,6-epoxide:
~430, 456 nm (Vibronic structure preserved). -
5,8-epoxide:
~400, 425 nm (Significant blue shift due to loss of conjugation length).
Chemical Synthesis Protocol
For researchers needing to generate a high-purity standard, partial oxidation of beta-carotene using meta-chloroperoxybenzoic acid (m-CPBA) is the standard method.
Reagents
-
All-trans-beta-carotene (Synthetic, >95%).
-
m-CPBA (70-75%).
-
Dichloromethane (DCM), anhydrous.
-
Sodium bicarbonate (saturated solution).
-
Sodium thiosulfate.
Step-by-Step Synthesis
-
Preparation: Dissolve 100 mg of beta-carotene in 20 mL of anhydrous DCM in a foil-wrapped round-bottom flask (exclude light). Cool to 0°C in an ice bath.
-
Oxidation: Dissolve 1.0 equivalent of m-CPBA in 5 mL DCM. Add this solution dropwise to the beta-carotene solution over 10 minutes.
-
Why? Rapid addition leads to diepoxides (5,6,5',6'-diepoxide). Controlled stoichiometry favors the mono-epoxide.
-
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (Silica; Hexane/Acetone 9:1). The epoxide runs slightly lower (more polar) than beta-carotene.
-
Quenching: Add 10 mL of 10% Sodium Thiosulfate (to destroy excess peroxide) and 10 mL of Saturated Sodium Bicarbonate (to neutralize acid).
-
Critical: Acid neutralization is vital. Any residual acid from m-CPBA will rearrange the 5,6-epoxide to the 5,8-furanoid form immediately.
-
-
Extraction: Separate the organic layer, wash with water, dry over anhydrous
, and evaporate under reduced pressure (keep bath <35°C). -
Purification: Purify immediately via Flash Chromatography on Neutral Alumina (Grade III) or basified Silica. Elute with Hexane -> 2% Acetone in Hexane.
Synthesis Workflow Diagram
Figure 2: Controlled chemical synthesis workflow for beta-Carotene 5,6-epoxide.
Handling & Storage (Self-Validating Protocols)
To ensure experimental integrity, follow these "Trustworthiness" checks:
-
The Acid Test: If your purified fraction turns yellow-orange and the UV
shifts to ~425 nm, your solvent was acidic (chloroform often contains HCl traces). Always use solvents stabilized with ethanol or pre-wash with bicarbonate. -
Storage: Store dry at -80°C under Argon. In solution, it is stable for only hours at room temperature.
-
Verification: Before any cell culture or enzymatic assay, run a quick UV scan. If the spectrum lacks the characteristic fine structure of the epoxide (430/456 nm), repurify.
References
-
Sigma-Aldrich. beta-Carotene 5,6-epoxide Product Specification & CAS Data.Link
-
National Institutes of Health (PubChem). Compound Summary: beta-Carotene 5,6-epoxide (CID 5281231).Link
-
Barua, A. B., & Olson, J. A. (2000). beta-Carotene is converted primarily to retinoids in rats. Journal of Nutrition. Link
-
Sander, L. C., et al. (1994). Separation of Carotenoid Isomers on C30 Stationary Phases. Analytical Chemistry.[2][3][4][5][6] Link
-
ChemicalBook. 5,6-epoxy-beta,beta-carotene Properties and Suppliers.Link
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Methodological & Application
Quantification of beta-Carotene 5,6-epoxide in complex biological matrices
Application Note & Protocol
Topic: High-Sensitivity Quantification of β-Carotene 5,6-Epoxide in Complex Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Fleeting Oxidative Metabolite
Beta-carotene (β-carotene), a prominent member of the carotenoid family, is a lipophilic pigment found abundantly in fruits and vegetables. Beyond its role as a precursor to vitamin A, it is recognized for its antioxidant properties. However, within the oxidative environment of biological systems, β-carotene can be converted into various metabolites, including epoxides. β-Carotene 5,6-epoxide is a significant oxidation product formed when β-carotene interacts with reactive oxygen species.[1][2] Its presence and concentration in biological matrices like plasma, serum, and tissues are of growing interest to researchers studying oxidative stress, carotenoid metabolism, and the biological activities of these metabolites.[3]
The quantification of β-carotene 5,6-epoxide presents significant analytical challenges. The molecule is inherently unstable, susceptible to degradation by light, heat, and acid, and often exists at very low concentrations within a complex milieu of proteins, lipids, and other interfering substances.[1][4][5] Therefore, a robust, sensitive, and selective analytical method is paramount for generating reliable data.
This application note provides a comprehensive guide to the quantification of β-carotene 5,6-epoxide in biological matrices, emphasizing the critical pre-analytical considerations, a detailed sample preparation protocol, and a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
The Foundation of Accuracy: Pre-Analytical Considerations and Sample Handling
The integrity of the final quantitative result is determined long before the sample is injected into the chromatograph. Due to the labile nature of β-carotene and its epoxides, strict adherence to proper handling protocols is non-negotiable.
-
Preventing Photodegradation and Oxidation: Carotenoids possess a conjugated polyene chain that is highly susceptible to light-induced degradation and oxidation.
-
Causality: Exposure to UV or ambient light can provide the energy to induce isomerization or oxidative cleavage of the molecule, artificially lowering the measured concentration.
-
Action: All sample handling, from collection to extraction, should be performed under amber or yellow light, or in amber-colored vials. Samples should be kept covered with aluminum foil whenever possible. The addition of antioxidants, such as 0.1% butylated hydroxytoluene (BHT), to extraction solvents is a common and effective practice to prevent auto-oxidation during processing.[1][6]
-
-
Minimizing Thermal Degradation and Isomerization: Heat accelerates chemical reactions, including the degradation of carotenoids and the potential acid-catalyzed isomerization of the 5,6-epoxide to the more stable 5,8-epoxide (mutatochrome).[1]
-
Causality: Elevated temperatures can lead to analyte loss. Furthermore, acidic conditions, which can be inadvertently introduced by solvent impurities, can catalyze the rearrangement of the epoxide ring, leading to inaccurate quantification of the target analyte.
-
Action: Samples must be kept on ice or at 4°C throughout the entire extraction procedure. Solvent evaporation steps should be performed at low temperatures (e.g., <30°C) under a gentle stream of nitrogen.[1]
-
-
Sample Collection and Storage:
-
Blood: Whole blood should be collected in tubes containing an anticoagulant like EDTA. Plasma should be separated promptly by centrifugation at low temperatures (e.g., 2000 x g for 15 minutes at 4°C).
-
Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection.
-
Storage: If not analyzed immediately, plasma, serum, and tissue samples must be stored at -80°C to ensure long-term stability.[1] Stock solutions of standards should also be stored at -80°C in amber vials.[1]
-
Experimental Workflow: From Biological Matrix to Analytical Sample
The following diagram outlines the comprehensive workflow for the quantification of β-carotene 5,6-epoxide.
Caption: Overall workflow from sample collection to final quantification.
Protocol: Sample Extraction
This protocol describes a robust liquid-liquid extraction (LLE) procedure designed to isolate β-carotene 5,6-epoxide from human plasma while preserving its integrity.
Materials:
-
Human plasma
-
Internal Standard (IS) working solution (e.g., ¹³C₁₀-β-carotene or an alternative carotenoid like zeaxanthin)
-
Ethanol (HPLC grade), chilled
-
n-Hexane (HPLC grade), containing 0.1% BHT
-
Deionized water
-
Nitrogen gas
-
Reconstitution solvent (e.g., 50:50 Methanol:MTBE)
-
Amber-colored microcentrifuge tubes (1.5 mL)
Procedure:
-
Thawing: Thaw frozen plasma samples on ice until just liquefied.
-
Aliquoting: In an amber microcentrifuge tube, pipette 200 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the IS working solution to the plasma. Vortex briefly. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes and experiences the same matrix effects, providing the most accurate correction.[7]
-
Protein Precipitation: Add 400 µL of chilled ethanol. Vortex vigorously for 30 seconds to precipitate proteins. This step is crucial for releasing the analyte from binding proteins.
-
Liquid-Liquid Extraction: Add 800 µL of n-hexane (containing 0.1% BHT). Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes at 4°C. The non-polar hexane efficiently extracts the lipophilic analyte.[6]
-
Supernatant Collection: Carefully transfer the upper organic (hexane) layer to a new amber tube, avoiding the protein pellet and aqueous layer.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another 800 µL of n-hexane to the original tube, repeat step 5, and combine the organic layers.
-
Evaporation: Evaporate the pooled hexane extract to complete dryness under a gentle stream of nitrogen in a sample concentrator set to a low temperature (≤30°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer: Carefully transfer the supernatant to an amber HPLC vial with an insert for LC-MS/MS analysis.
Analytical Method: High-Sensitivity LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for this analysis due to its unparalleled sensitivity and selectivity, allowing for the detection of low-level analytes in complex samples.[4]
Rationale for LC-MS/MS:
-
Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition. This is highly specific to the analyte's chemical structure, effectively filtering out background noise from co-eluting matrix components.
-
Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, which is essential for quantifying endogenous levels of β-carotene 5,6-epoxide.
-
Matrix Effects: While powerful, LC-MS/MS is susceptible to matrix effects, where co-eluting compounds suppress or enhance the analyte's ionization efficiency.[5][8] The protocol addresses this through diligent sample cleanup and the use of an appropriate internal standard.
Caption: Principle of Triple Quadrupole LC-MS/MS in MRM mode.
Liquid Chromatography Parameters
A C30 column is often preferred for carotenoid analysis as it provides enhanced selectivity for structurally similar isomers.[9]
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C30, 2.1 x 100 mm, 2.7 µm | Provides excellent shape selectivity for lipophilic isomers. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves protonation for positive ion mode. |
| Mobile Phase B | Methanol/Isopropanol/Acetonitrile (50:30:20) | Strong organic solvent mixture to elute non-polar carotenoids. |
| Gradient | Start at 30% B, ramp to 100% B over 8 min, hold 2 min | Gradient elution is necessary to separate analytes from matrix interferences. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL |
Mass Spectrometry Parameters
Atmospheric Pressure Chemical Ionization (APCI) is often more robust for non-polar molecules like carotenoids, but Electrospray Ionization (ESI) can also be optimized.[10] The following are example parameters for positive ion mode detection.
| Parameter | Recommended Condition |
| Ionization Mode | APCI, Positive |
| Nebulizer Gas | Nitrogen |
| Vaporizer Temp. | 400°C |
| Capillary Voltage | 4.0 kV |
| Collision Gas | Argon |
MRM Transitions
The selection of specific and intense MRM transitions is key to method selectivity. These should be optimized by infusing a pure standard of the analyte.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
| β-Carotene 5,6-epoxide | 553.4 | 461.4 | Loss of toluene ([M+H-92]⁺) is a characteristic carotenoid fragmentation. |
| 205.2 | Fragment corresponding to the ionone ring structure. | ||
| ¹³C₁₀-β-Carotene (IS) | 547.5 | 455.5 | The stable isotope label shifts the mass of the precursor and fragments. |
Note: The exact m/z values should be confirmed empirically. The molecular weight of β-carotene 5,6-epoxide is 552.9 g/mol .[11]
Data Analysis and Method Validation
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of calibration standards. Matrix-matched standards, prepared by spiking known amounts of analyte into a blank matrix (e.g., stripped plasma) and processing them through the entire protocol, are recommended to compensate for matrix effects and extraction recovery.[4]
-
Quantification: The concentration of β-carotene 5,6-epoxide in unknown samples is calculated from the linear regression equation of the calibration curve.
-
Method Validation: To ensure the method is trustworthy and fit for purpose, it should be validated according to established guidelines. Key parameters include:
-
Linearity: Typically R² > 0.99.
-
Accuracy & Precision: Intra- and inter-day precision (%CV) should be <15% (20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Recovery: The efficiency of the extraction process.
-
Conclusion
The successful quantification of β-carotene 5,6-epoxide in complex biological matrices is critically dependent on a holistic approach that begins with meticulous sample handling and culminates in a highly selective analytical technique. The instability of the analyte necessitates careful control of light, temperature, and oxidative conditions throughout the workflow. By combining a robust liquid-liquid extraction protocol with the sensitivity and selectivity of LC-MS/MS, researchers can achieve reliable and accurate quantification of this important carotenoid metabolite. This enables a more precise understanding of its role in human health and disease.
References
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Siems, W., Wiswedel, I., & Salerno, C. (2021). Analytical tools for the analysis of β-carotene and its degradation products. Free Radical Biology and Medicine, 172, 38-54. [Link]
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Zhao, H. (2021). Simultaneous Detection and Quantitation of 14 Fat-Soluble Vitamins and Carotenoids in Supplement by LC/MS/MS Triple-Quadrupole. Agilent Technologies Application Note. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281231, beta-Carotene 5,6-epoxide. PubChem. [Link]
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Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
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Cacciola, F., et al. (2017). MULTIPLE ANALYTICAL TECHNIQUES FOR CAROTENOID ANALYSIS IN CAPSICUM CULTIVARS. Shimadzu Technical Report. [Link]
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Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]
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Varga, E., et al. (2015). Online HPLC-ECD spectra of β-carotene-5,6-epoxide diastereomers... ResearchGate. [Link]
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University of Bristol School of Chemistry. (n.d.). beta-Carotene synthesis. University of Bristol. [Link]
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Nikolakopoulou, Z., et al. (2003). Formulas of all-trans isomers of β-carotene (A), 5,6-epoxy-β-carotene (B)... ResearchGate. [Link]
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The Metabolomics Innovation Centre (TMIC). (2022). Showing NP-Card for beta-Carotene 5,6-epoxide (NP0045613). Natural Products Magnetic Resonance Database. [Link]
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Al-Babili, S., et al. (2022). Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids in Plants. KAUST Repository. [Link]
-
Lietz, G., et al. (2014). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans. Journal of Lipid Research, 55(4), 775-783. [Link]
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Rivera, S., & Canela-Garayoa, R. (2012). Carotenoids using mass spectrometry in positive ion mode. Repositori Obert UdL. [Link]
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Zeb, A., & Murkovic, M. (2014). Development of HPLC Methods for the Analysis of β-Carotene and β-apo-8´-carotenal. unipub. [Link]
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ResearchGate. (n.d.). Reverse-phase HPLC of OxC-beta. UV absorbance was monitored at 220–400... ResearchGate. [Link]
- Google Patents. (2018). CN108822015B - Method for synthesizing beta-carotene.
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Kim, H. J., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]
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Khor, B. H., et al. (2023). Protocol of a Rapid Method to Quantify Beta-carotene in Human Sera. Preprints.org. [Link]
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Kopec, R. E., et al. (2018). Identification of an Epoxide Metabolite of Lycopene in Human Plasma Using 13C-Labeling and QTOF-MS. Metabolites, 8(2), 24. [Link]
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Craft, N. E., & Soares, J. H. (1992). Separation of Plasma Carotenoids and Quantitation of Beta-Carotene Using HPLC. Journal of Agricultural and Food Chemistry, 40(3), 431-434. [Link]
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Howe, J. A., & Tanumihardjo, S. A. (2012). Influence of Sample Processing on the Analysis of Carotenoids in Maize. MDPI. [Link]
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Rocha-Filho, P. A., et al. (2017). Preparation of beta-carotene nanoemulsion and evaluation of stability at a long storage period. Food Science and Technology, 37(1), 94-100. [Link]
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Witkowska, D., et al. (2014). α- and β-Carotene Stability During Storage of Microspheres Obtained from Spray-Dried Microencapsulation Technology. Polish Journal of Food and Nutrition Sciences, 64(4), 243-249. [Link]
-
Yi, J., et al. (2014). Stability of β-carotene microcapsules with Maillard reaction products derived from whey protein isolate and galactose as coating materials. Journal of the Zhejiang University-SCIENCE B (Biomedicine & Biotechnology), 15(10), 899-908. [Link]
-
Saini, R. K., & Keum, Y. S. (2018). Recovery of β-Carotene From Plant By-Products by Using Different Extraction Methods. CABI Digital Library. [Link]
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Application Note: A Practical Guide to the Use of β-Carotene 5,6-Epoxide as an Analytical Standard in High-Performance Liquid Chromatography (HPLC)
Introduction: The Significance of β-Carotene 5,6-Epoxide
β-Carotene, a prominent member of the carotenoid family, is a vital fat-soluble nutrient and a precursor to vitamin A.[1] Its extended system of conjugated double bonds makes it susceptible to oxidation during food processing, storage, or metabolic processes in vivo. One of the primary products of this oxidation is β-carotene 5,6-epoxide.[2][3][4] This compound is not merely a degradation product; it serves as a critical biomarker for oxidative stress and the breakdown of β-carotene in various matrices, from processed foods to biological tissues.[2][5]
Accurate quantification of β-carotene 5,6-epoxide is therefore essential for researchers in nutrition, food science, and drug development to assess the stability of β-carotene in products, understand its metabolic fate, and evaluate the impact of oxidative stress. This guide provides a comprehensive framework for the use of β-carotene 5,6-epoxide as an analytical standard for precise and reliable quantification using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection.
Physicochemical Properties and Handling
Understanding the chemical nature of β-carotene 5,6-epoxide is fundamental to its successful analysis. It is an epoxycarotenoid functionally related to its parent compound, β-carotene.[6]
Table 1: Physicochemical Properties of β-Carotene 5,6-Epoxide
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₆O | [6][7] |
| Molecular Weight | 552.9 g/mol | [6][7] |
| Appearance | Yellow/Orange Crystalline Solid | General Knowledge |
| Solubility | Soluble in hexane, chloroform, tetrahydrofuran (THF), and other organic solvents. Insoluble in water. | [8] |
| Chemical Class | Isoprenoid Lipid, Xanthophyll | [6][9] |
Causality Behind Handling Procedures: β-carotene 5,6-epoxide, like its parent molecule, is highly sensitive to light, heat, and atmospheric oxygen.[8] Exposure can lead to isomerization (conversion between cis and trans forms) and further oxidation, compromising the integrity of the analytical standard. Therefore, all procedures must be conducted in low-light conditions, using amber glassware, and solvents should be degassed. For long-term storage, the standard should be kept at -20°C or lower, preferably under an inert atmosphere (e.g., nitrogen or argon).[5][8]
The Analytical Workflow: From Sample to Result
The accurate quantification of β-carotene 5,6-epoxide is a multi-step process that demands careful attention to detail at each stage. The following workflow provides a logical progression from sample acquisition to final data analysis.
Caption: Overall workflow for the quantification of β-carotene 5,6-epoxide.
Protocol 1: Preparation of Standard Solutions
Objective: To prepare accurate and stable stock and working solutions of β-carotene 5,6-epoxide.
Rationale: The accuracy of the final quantification is entirely dependent on the accuracy of the standard solutions. Due to its instability, the use of an antioxidant like Butylated Hydroxytoluene (BHT) is crucial to prevent degradation during preparation and storage.[5] Tetrahydrofuran (THF) is often used as the initial solvent due to its excellent solvating power for carotenoids, but it must be peroxide-free, as peroxides will rapidly degrade the analyte.[5]
Materials:
-
β-Carotene 5,6-Epoxide analytical standard
-
Peroxide-free Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Butylated Hydroxytoluene (BHT)
-
Class A volumetric flasks (amber)
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL): a. Allow the vial of β-carotene 5,6-epoxide standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 1 mg of the standard into a 10 mL amber volumetric flask. c. Add ~50 µL of BHT solution (e.g., 10 mg/mL in THF). d. Dissolve the solid in ~2 mL of peroxide-free THF by gentle swirling or brief sonication in a cool bath. e. Once fully dissolved, dilute to the mark with a suitable solvent mixture, such as Methanol/MTBE (1:1, v/v). This mixture is often compatible with reversed-phase HPLC mobile phases. f. Stopper the flask, invert several times to mix thoroughly, and wrap with parafilm.
-
Spectrophotometric Confirmation: a. Dilute an aliquot of the stock solution in a suitable solvent (e.g., hexane) and measure its absorbance spectrum. b. β-carotene 5,6-epoxide exhibits absorption maxima at slightly shorter wavelengths than β-carotene due to the disruption of the conjugated system by the epoxide group.[4] Confirm the concentration using the appropriate extinction coefficient if available from the supplier's certificate of analysis.
-
Working Standard Preparation: a. Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution. b. Use the mobile phase or reconstitution solvent as the diluent to ensure compatibility with the HPLC system.
-
Storage: a. Store all solutions at -20°C or -80°C.[5] For optimal stability, overlay the solution with nitrogen or argon before capping. b. Stock solutions stored under these conditions are generally stable for up to one month.[5] Working standards should be prepared fresh daily if possible.
Protocol 2: Sample Preparation and Extraction
Objective: To efficiently extract β-carotene 5,6-epoxide from a complex matrix (e.g., vegetable) while minimizing degradation.
Rationale: The choice of extraction solvent is critical. A combination of a polar solvent like acetone or ethanol is used to penetrate the water-containing plant tissue and extract the carotenoids, followed by partitioning into a non-polar solvent like petroleum ether or hexane for cleanup.[10][11][12] Mechanical disruption (maceration) is necessary to break down cell walls and release the analytes.[10] All steps must be performed rapidly and at cool temperatures to prevent enzymatic or oxidative degradation.
Materials:
-
Sample matrix (e.g., 2-5 g of homogenized carrot or sweet potato)
-
Acetone (with 0.1% BHT)
-
Petroleum Ether or Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Mortar and pestle or homogenizer
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Homogenization and Extraction: a. Weigh 2-5 g of the sample into a mortar. b. Add 30-40 mL of cold acetone (containing 0.1% BHT) and macerate thoroughly until a uniform paste is formed.[11] c. Vacuum filter the mixture through a Büchner funnel into a flask. d. Repeat the extraction process with fresh acetone on the solid residue until the tissue is colorless.[11]
-
Liquid-Liquid Partitioning: a. Transfer the combined acetone extracts to a separatory funnel. b. Add 40-50 mL of petroleum ether (or hexane) and 100 mL of saturated NaCl solution. The salt solution helps to force the carotenoids from the acetone/water phase into the non-polar ether phase. c. Gently invert the funnel several times, releasing pressure frequently. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate completely. Drain and discard the lower aqueous layer. e. Wash the upper ether layer twice more with saturated NaCl solution or deionized water to remove residual acetone.
-
Drying and Concentration: a. Pass the final ether extract through a funnel containing anhydrous sodium sulfate to remove any remaining water. b. Collect the dried extract in a round-bottom flask. c. Evaporate the solvent to dryness using a rotary evaporator at a low temperature (<35°C).
-
Reconstitution: a. Immediately redissolve the dried residue in a precise, small volume (e.g., 1-2 mL) of the HPLC mobile phase or a compatible solvent mixture (e.g., MTBE/Methanol). b. Filter the reconstituted sample through a 0.45 µm syringe filter into an amber HPLC vial.
Protocol 3: HPLC-PDA Method for Quantification
Objective: To achieve chromatographic separation and detection of β-carotene 5,6-epoxide.
Rationale: C30 reversed-phase columns are highly recommended for carotenoid analysis. Their polymeric nature provides enhanced shape selectivity, which is crucial for separating structurally similar isomers, including the potential separation of β-carotene 5,6-epoxide from its parent compound and other related carotenoids.[13][14] A gradient elution is typically required to separate the various carotenoids present in a complex extract. PDA detection allows for both quantification at a specific wavelength and spectral confirmation of the peak identity.
Table 2: Recommended HPLC-PDA Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA Detector | Standard for robust chromatographic analysis. |
| Column | C30 Reversed-Phase, 5 µm, 4.6 x 250 mm | Provides superior shape selectivity for carotenoid isomers.[13][14] |
| Mobile Phase A | Methanol / Water / BHT (98:2, v/v, with 0.1% BHT) | Common polar mobile phase for carotenoid separation. |
| Mobile Phase B | Methyl tert-butyl ether (MTBE, with 0.1% BHT) | Strong non-polar solvent for eluting hydrophobic carotenoids. |
| Gradient Elution | 0-15 min: 95% A, 5% B -> 50% A, 50% B15-25 min: 50% A, 50% B -> 5% A, 95% B25-30 min: Hold at 95% B30-35 min: Return to initial conditions | A typical gradient to resolve a range of carotenoids. Must be optimized. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times.[15] |
| Injection Vol. | 20 µL | Typical volume; can be adjusted based on concentration. |
| Detection | PDA Detector | |
| Wavelength | 425 nm (for quantification) | The epoxide causes a hypsochromic (blue) shift from β-carotene (~450 nm). |
| Spectral Range | 250 - 600 nm | To capture the full UV-Vis spectrum for peak identification. |
System Suitability: Before running samples, inject the mid-point standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. The tailing factor for the β-carotene 5,6-epoxide peak should be <1.5.[16]
Data Analysis and Quantification
-
Peak Identification: Identify the β-carotene 5,6-epoxide peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the authentic standard.
-
Calibration Curve: Plot the peak area of the β-carotene 5,6-epoxide standards versus their known concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.
-
Quantification: Use the regression equation to calculate the concentration of β-carotene 5,6-epoxide in the injected sample extract.
-
Final Calculation: Account for the initial sample weight and the final reconstitution volume to express the final concentration in appropriate units (e.g., µg/g or mg/kg of the original sample).
Chemical Structure Visualization
A simplified representation of the β-carotene 5,6-epoxide structure highlights the key features relevant to its chromatographic behavior: the epoxidized β-ionone ring, the non-epoxidized β-ionone ring, and the connecting polyene chain.
Caption: Chemical structure of β-Carotene 5,6-Epoxide.
References
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Retinol - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
-
Handelman, G. J., van Kuijk, F. J., Chatterjee, A., & Krinsky, N. I. (1991). Peroxyl radical oxidation of beta-carotene: formation of beta-carotene epoxides. Free Radical Biology and Medicine, 10(1), 1-8. Available from: [Link]
-
Ma, Y., et al. (2024). Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin. Molecules, 29(19), 4494. Available from: [Link]
-
Zeb, A., & Mehmood, S. (2004). Analytical tools for the analysis of β-carotene and its degradation products. Journal of the American Oil Chemists' Society, 81(2), 123-131. Available from: [Link]
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de Carvalho, L. M. J., et al. (2014). Microscale extraction method for HPLC carotenoid analysis in vegetable matrices. Brazilian Journal of Food Technology, 17(1), 8-12. Available from: [Link]
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Kemetmüller, U. (2012). Development of HPLC Methods for the Analysis of β-Carotene and β-apo-8'-Carotenal Degradation Kinetics During Thermal Oxidation in Triacylglycerol Model Systems. (Master's Thesis, Karl-Franzens University of Graz). Available from: [Link]
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Application Notes and Protocols for the Use of beta-Carotene 5,6-epoxide in Cell Culture Models of Oxidative Stress
Authored by: Senior Application Scientist, Gemini Labs
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a host of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disease.[1][2][3] Cell culture models provide an indispensable platform for dissecting the molecular mechanisms of oxidative damage and for screening potential therapeutic agents.[4] beta-Carotene, a well-known dietary carotenoid, and its metabolites are of significant interest for their potential to modulate these processes.[5][6] This document provides a comprehensive guide for researchers on the application of beta-Carotene 5,6-epoxide, a primary oxidation product of beta-carotene, in cellular models of oxidative stress.[7][8][9] We will explore its dual-nature activity, provide validated protocols for its use, and detail methodologies for assessing its impact on cellular health, thereby equipping researchers to investigate its potential as either a protective antioxidant or a pro-oxidant sensitizer.
Scientific Rationale: The Dichotomy of a Carotenoid Metabolite
beta-Carotene 5,6-epoxide is not merely a degradation product but a biologically relevant molecule formed when beta-carotene interacts with reactive oxygen species.[9][10] Its epoxide functional group imparts significant chemical reactivity, distinct from its parent compound.[10] The central hypothesis when studying this molecule is its contextual bioactivity: under conditions of mild oxidative stress, it may participate in quenching ROS, but under high oxidative load or specific cellular conditions (e.g., high oxygen tension), it or its downstream products could exhibit pro-oxidant effects, potentially exacerbating cellular damage or inducing apoptosis in vulnerable cells.[11][12][13] This dual potential makes it a fascinating compound for study, particularly in cancer research where inducing oxidative stress in tumor cells is a therapeutic goal.[13]
Understanding this duality is critical for experimental design. The choice of cell type, the method of inducing stress, and the concentration of the epoxide will all influence the observed outcome.
Caption: Formation and dual activity of β-Carotene 5,6-epoxide.
Preparation and Handling of beta-Carotene 5,6-epoxide
Carotenoids are notoriously sensitive to light, oxygen, and heat. Proper handling is paramount to ensure the integrity of the compound and the reproducibility of results.
2.1. Reconstitution of Lyophilized Powder
-
Solvent Selection: beta-Carotene 5,6-epoxide is lipophilic and practically insoluble in aqueous media. High-purity, anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are recommended for creating a concentrated stock solution. Note: Always verify solvent compatibility with your specific cell line, as high concentrations of DMSO can be toxic or induce differentiation.
-
Procedure:
-
Bring the vial of lyophilized powder to room temperature in a desiccator to prevent condensation.
-
Work under subdued light or in a dark room. Use amber-colored vials.
-
Add the calculated volume of anhydrous DMSO (or THF) to the vial to create a high-concentration stock (e.g., 10-20 mM).
-
Vortex briefly until fully dissolved. The solution should be clear.
-
Aliquot the stock solution into small, single-use volumes in amber cryovials to minimize freeze-thaw cycles.
-
-
Safety: While not classified as hazardous, standard laboratory hygiene, including gloves and safety glasses, should be employed.[14]
2.2. Storage and Stability
-
Stock Solution: Store aliquots at -80°C under an inert gas (argon or nitrogen) to prevent oxidation. When stored correctly, stock solutions should be stable for up to 6 months.
-
Working Dilutions: Prepare fresh working dilutions in pre-warmed cell culture medium immediately before use. Do not store diluted solutions. The final concentration of the organic solvent in the culture medium should be kept to a minimum, typically ≤0.1%, and a vehicle control must be included in all experiments.
Establishing a Cellular Model of Oxidative Stress
The choice of stressor is critical as different agents induce ROS through distinct mechanisms, activating different cellular response pathways.
3.1. Common Methods for Inducing Oxidative Stress
| Stress Inducer | Mechanism of Action | Typical Concentration | Incubation Time | Pros | Cons |
| Hydrogen Peroxide (H₂O₂) | Directly introduces an oxidant; diffuses across membranes.[15] | 50 - 500 µM | 1 - 4 hours | Simple, inexpensive, well-documented. | Can be rapidly degraded by cellular catalases; short-lived effect. |
| Menadione (Vitamin K3) | Undergoes redox cycling, generating superoxide radicals (O₂⁻) that lead to H₂O₂ formation.[16] | 10 - 100 µM | 2 - 24 hours | Induces a continuous, intracellular flux of ROS. | Can have off-target effects on mitochondrial respiration. |
| Glucose Oxidase | Enzymatically generates a constant, extracellular supply of H₂O₂ from glucose. | 5 - 50 mU/mL | 4 - 24 hours | Provides a sustained and controllable level of oxidative stress. | Activity can be influenced by media glucose levels. |
| Hypoxia/Reoxygenation | Simulates ischemia-reperfusion injury; ROS burst occurs upon reintroduction of oxygen.[17] | N/A | 4-24h Hypoxia / 1-4h Reoxygenation | Physiologically relevant model for stroke and cardiovascular studies. | Requires specialized equipment (hypoxia chamber). |
3.2. Protocol: Induction of Oxidative Stress with H₂O₂
This protocol provides a general framework. Optimization of H₂O₂ concentration and exposure time is essential for each cell line to achieve a desired level of stress (e.g., 20-30% reduction in cell viability) without causing overwhelming cell death.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA analysis) and allow them to adhere and reach 70-80% confluency.
-
Prepare H₂O₂ Solution: Prepare a fresh 20 mM stock solution of H₂O₂ by diluting a 30% w/w stock in sterile, distilled water.[15] Immediately before use, dilute this stock into pre-warmed, serum-free culture medium to the desired final working concentration (e.g., 100 µM). Rationale: Serum contains antioxidants and proteins that can neutralize H₂O₂, so stress induction is typically performed in serum-free media for consistency.[18]
-
Induce Stress: Remove the growth medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS). Add the H₂O₂-containing medium to the cells.
-
Incubation: Incubate the cells for the predetermined time (e.g., 2 hours) at 37°C and 5% CO₂.
-
Post-Incubation: After the incubation period, the H₂O₂-containing medium is removed, and cells are washed with PBS before proceeding with the experimental treatment.
Caption: Workflow for inducing oxidative stress with H₂O₂.
Experimental Application and Assessment Protocols
4.1. General Experimental Design
Three common treatment strategies can be employed to investigate the effects of beta-carotene 5,6-epoxide:
-
Pre-treatment: Cells are incubated with the epoxide before the oxidative insult to assess its ability to bolster antioxidant defenses.
-
Co-treatment: The epoxide and the stressor are added simultaneously to evaluate direct ROS scavenging or interaction.
-
Post-treatment: Cells are treated with the epoxide after the oxidative insult to assess its ability to mitigate damage and promote recovery.
4.2. Protocol 1: Assessing Cytoprotection using MTT Assay
This protocol determines the effect of beta-carotene 5,6-epoxide on cell viability following an oxidative insult.
-
Setup: Seed cells in a 96-well plate. Induce oxidative stress as described in Section 3.2. Include the following controls: Untreated Cells, Vehicle Control, Stressor Only, and a range of Epoxide Only concentrations.
-
Treatment: After the stress incubation, remove the stressor medium. Add fresh complete medium containing various concentrations of beta-carotene 5,6-epoxide (e.g., 0.1, 1, 5, 10 µM) or the vehicle control.
-
Incubation: Incubate for a suitable recovery period, typically 24 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight in the dark at 37°C to fully dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Normalize the results to the untreated control (100% viability). A significant increase in viability in the "Stressor + Epoxide" group compared to the "Stressor Only" group indicates a cytoprotective effect.
4.3. Protocol 2: Measurement of Intracellular ROS using CellROX™ Probe
This protocol quantifies changes in intracellular ROS levels.
-
Setup: Seed cells in a black, clear-bottom 96-well plate or on glass coverslips in a 24-well plate.
-
Induce Stress & Treat: Perform the oxidative stress induction and subsequent treatment with beta-carotene 5,6-epoxide as designed (pre-, co-, or post-treatment).
-
Probe Loading:
-
At the end of the treatment period, remove the medium.
-
Wash cells once with warm PBS.
-
Add medium containing the fluorescent ROS probe (e.g., CellROX™ Green at 5 µM) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[16]
-
-
Measurement:
-
Wash cells twice with warm PBS to remove excess probe.[16]
-
Add fresh PBS or medium to the wells.
-
Immediately measure the fluorescence using a microplate reader or visualize using a fluorescence microscope (for CellROX™ Green, Ex/Em ~485/520 nm).
-
-
Analysis: An increase in fluorescence indicates higher ROS levels. A successful antioxidant effect from the epoxide would result in a significant decrease in fluorescence in the "Stressor + Epoxide" group compared to the "Stressor Only" group.
Caption: General experimental workflow for assessing compound effects.
4.4. Advanced Endpoint Assays
To build a comprehensive picture, further assays targeting specific types of molecular damage or cellular responses are recommended.
| Assay Type | Specific Marker | Principle |
| Lipid Peroxidation | Malondialdehyde (MDA) | MDA reacts with thiobarbituric acid (TBA) to form a fluorescent product.[19] |
| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-oxodG) | Measured via specific ELISA kits or HPLC-based methods.[19] |
| Protein Oxidation | Protein Carbonyls | Carbonyl groups are derivatized with DNPH and detected spectrophotometrically.[19] |
| Antioxidant Enzymes | SOD, Catalase, GPx | Commercially available kits measure the enzymatic activity from cell lysates.[20][21] |
Data Interpretation and Troubleshooting
| Observation | Possible Interpretation | Suggested Action |
| Epoxide alone is toxic at low µM concentrations. | The compound exhibits inherent cytotoxicity in the chosen cell line. The solvent (DMSO) concentration may be too high. | Perform a full dose-response of the epoxide alone (0.01 - 20 µM). Ensure final DMSO concentration is <0.1%. |
| No effect (protective or toxic) is observed. | Concentration may be too low; incubation time may be too short; compound may be degraded. | Increase concentration range. Perform a time-course experiment (e.g., 6, 12, 24, 48h). Verify stock solution integrity and preparation procedures. |
| Epoxide exacerbates oxidative stress (pro-oxidant effect). | This is a valid biological outcome, especially at higher concentrations or in cells with high metabolic activity.[12][17] | This is a key finding. Confirm with multiple assays (ROS, viability, apoptosis). Investigate the mechanism (e.g., mitochondrial involvement). |
| High well-to-well variability. | Uneven cell seeding; compound precipitation in media; inconsistent timing of reagent addition. | Ensure a single-cell suspension before seeding. Prepare fresh dilutions and vortex well before adding to cells. Use a multichannel pipette for reagent addition. |
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Application Note: UHPLC-Orbitrap MS for the Comprehensive Identification of β-Carotene Cleavage Products
Abstract
β-Carotene, a key dietary provitamin A, undergoes enzymatic and non-enzymatic cleavage to produce a diverse array of bioactive metabolites, including retinoids and apocarotenoids.[1] These cleavage products play crucial roles in vision, gene regulation, and immune function, but have also been implicated in the adverse effects observed in certain β-carotene supplementation trials.[1][2] The inherent instability, low endogenous concentrations, and structural diversity of these compounds present significant analytical challenges.[3] This guide details a robust and highly sensitive workflow utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry (MS) for the definitive identification and structural characterization of β-carotene cleavage products in complex biological matrices. We provide field-proven protocols, from sample preservation to data analysis, and explain the scientific rationale behind key experimental choices to ensure data integrity and trustworthiness.
Introduction: The Rationale for High-Resolution Analysis
β-Carotene metabolism is not limited to the central cleavage pathway that produces vitamin A.[4] The enzymatic activities of β-carotene 15,15´-monooxygenase (BCO1) and β-carotene 9´,10´-oxygenase (BCO2), along with non-enzymatic oxidation, generate a complex mixture of "eccentric" cleavage products, such as β-apocarotenals and β-apocarotenones.[1][4][5] These molecules are not merely metabolic byproducts; they can function as signaling molecules, for instance, by antagonizing retinoic acid receptors.[2]
Analyzing this complex portfolio of analytes is challenging for several reasons:
-
Instability: The conjugated polyene structure of carotenoids and their derivatives makes them highly susceptible to photo-oxidation and isomerization.[1][3]
-
Low Abundance: Many cleavage products are present at trace levels compared to the parent β-carotene.[3]
-
Structural Similarity: The portfolio includes numerous isomers and compounds with minor structural differences, requiring high chromatographic resolving power.
The coupling of UHPLC's superior separation efficiency with the Orbitrap mass analyzer's sub-ppm mass accuracy, high resolution (>70,000 FWHM), and MSⁿ fragmentation capabilities provides the necessary analytical power to overcome these challenges.[6][7][8] This combination allows for the confident identification of known and unknown cleavage products, providing a comprehensive profile of β-carotene metabolism.
β-Carotene Cleavage Pathways
The enzymatic and oxidative cleavage of β-carotene results in a variety of products. The primary enzymatic pathways are governed by BCO1 and BCO2.[4]
Caption: Enzymatic and oxidative cleavage pathways of β-carotene.
Experimental Protocol: A Validated Workflow
This section provides a step-by-step protocol for the analysis of β-carotene cleavage products from an in vitro enzymatic assay matrix. The principles can be adapted for other matrices like cell culture media or tissue homogenates.[6][9]
Overall Experimental Workflow
Caption: Comprehensive workflow for cleavage product identification.
Materials and Reagents
-
Solvents: HPLC or LC-MS grade acetonitrile (ACN), methanol (MeOH), water, tetrahydrofuran (THF), n-hexane, and methyl-tert-butyl ether (MTBE).
-
Reagents: Trifluoroacetic acid (TFA), butylated hydroxytoluene (BHT), ascorbic acid.
-
Standards: β-carotene, retinal, retinoic acid, and other available apocarotenal standards (Sigma-Aldrich or equivalent).
-
Extraction Supplies: Glass centrifuge tubes (amber colored to protect from light), nitrogen evaporator, solid-phase extraction (SPE) cartridges (optional).
Protocol 1: Sample Preparation and Extraction
Causality: This protocol is designed for maximum recovery of hydrophobic analytes while minimizing their degradation. Carotenoids are prone to oxidation, so all steps must be performed under subdued light and with the addition of antioxidants like BHT.[1] The choice of an organic solvent mixture like ethanol/MTBE/THF effectively extracts both the nonpolar β-carotene and its more polar cleavage products.[1]
-
Reaction Quenching: Stop the enzymatic assay at the desired time point by adding 2 volumes of ice-cold ethanol containing 0.1% BHT. Vortex vigorously for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 volumes of an extraction solvent (e.g., n-hexane/MTBE 1:1, v/v) to the quenched sample.
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer, which contains the analytes, to a clean amber glass tube.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts to maximize recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 60:20:20 A/B/C from Table 1). The addition of THF in the reconstitution solvent is crucial for ensuring the solubility of highly hydrophobic compounds like β-carotene itself.[6][10]
-
Vortex for 30 seconds and transfer to a UHPLC autosampler vial with an insert.
-
Protocol 2: UHPLC-Orbitrap MS Analysis
Causality: The chromatographic method is optimized to separate a wide range of compounds, from the relatively polar retinoic acid to the highly nonpolar β-carotene, within a short analysis time.[10] A core-shell C18 column provides high efficiency at lower backpressures. The mobile phase is acidified with TFA to improve peak shape and ionization efficiency, while THF is included to enhance the solubility and prevent tailing of hydrophobic analytes.[10] The Orbitrap MS settings are chosen to maximize sensitivity and specificity. HRAM full scan provides the mass accuracy needed for elemental composition determination, while data-dependent MS/MS with HCD fragmentation yields rich structural information.[7][8]
| Table 1: UHPLC Parameters | |
| System | Thermo Scientific™ Vanquish™ Horizon UHPLC or equivalent |
| Column | Accucore™ C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.02% TFA |
| Mobile Phase B | Acetonitrile + 0.02% TFA |
| Mobile Phase C | 50% THF in Acetonitrile + 0.02% TFA |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 5.0 | |
| 7.0 | |
| 7.5 | |
| 9.0 | |
| This gradient is adapted from a validated method and provides a robust starting point.[10] |
| Table 2: Orbitrap MS Parameters | |
| System | Thermo Scientific™ Orbitrap Exploris™ or ID-X™ MS or equivalent |
| Ionization Source | Heated Electrospray Ionization (HESI) or APCI |
| Ionization Mode | Positive |
| Full Scan (MS1) Resolution | 70,000 @ m/z 200 |
| Scan Range | m/z 150 - 800 |
| AGC Target | 1e6 |
| Data Dependent MS/MS | Top 5 most intense ions |
| MS/MS (dd-MS2) Resolution | 17,500 @ m/z 200 |
| Fragmentation | Higher-Energy Collisional Dissociation (HCD) |
| Stepped Collision Energy | 20, 30, 40 eV |
| Dynamic Exclusion | 10 seconds |
Data Interpretation and Expected Results
The primary strategy for identification relies on a combination of accurate mass and MS/MS fragmentation patterns.
-
Accurate Mass: The high mass accuracy of the Orbitrap (< 3 ppm) allows for the generation of a list of potential elemental formulas for each detected ion. This significantly narrows down the potential candidates.
-
MS/MS Fragmentation: The fragmentation pattern provides a structural fingerprint. For β-carotene and its derivatives, characteristic losses from the polyene chain are observed. For example, a neutral loss of toluene (92 Da) is a well-documented fragmentation pathway for the β-carotene parent molecule.[11][12] Shorter apocarotenals will exhibit fragments corresponding to cleavage at different points along their carbon backbones.
-
Retention Time Matching: Where authentic standards are available, confirmation is achieved by matching the retention time and MS/MS spectrum of the analyte in the sample to that of the standard.
| Table 3: Common β-Carotene Cleavage Products and their Mass Spectrometric Properties | ||||
| Compound Name | Cleavage Type | Chemical Formula | Exact Mass [M+H]⁺ | Key MS/MS Fragments / Neutral Losses |
| β-Carotene | Parent | C₄₀H₅₆ | 537.4465 | Loss of toluene (-92 Da)[11][12] |
| Retinal | Central (BCO1) | C₂₀H₂₈O | 285.2213 | Loss of water (-18 Da) |
| Retinoic Acid | Central (BCO1) | C₂₀H₂₈O₂ | 301.2162 | Loss of water (-18 Da), Loss of CO₂ (-44 Da) |
| β-apo-8'-carotenal | Eccentric | C₃₀H₄₀O | 425.3152 | Varies with collision energy |
| β-apo-10'-carotenal | Eccentric (BCO2) | C₂₇H₃₈O | 379.2995 | Varies with collision energy |
| β-apo-12'-carotenal | Eccentric | C₂₅H₃₄O | 351.2682 | Varies with collision energy |
| β-apo-14'-carotenal | Eccentric | C₂₂H₂₈O | 309.2213 | Varies with collision energy |
| β-apo-13-carotenone | Eccentric | C₁₈H₂₆O | 259.2056 | Varies with collision energy |
| β-ionone | Eccentric (BCO2) | C₁₃H₂₀O | 193.1587 | Varies with collision energy |
Conclusion
The UHPLC-Orbitrap MS workflow described provides a powerful, sensitive, and reliable method for the comprehensive identification of β-carotene cleavage products. The combination of high-resolution chromatographic separation and high-resolution accurate mass spectrometry with MS/MS fragmentation enables the confident characterization of these important bioactive molecules in complex samples. This protocol serves as a robust foundation for researchers in nutrition, drug development, and toxicology to further investigate the intricate metabolic pathways and biological functions of carotenoids.
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Schweigert, F. J., & Steinhusen, U. (2015). Validation and application of sub-2 μm core–shell UHPLC–UV–ESI–Orbitrap MS for identification and quantification of β-carotene and selected cleavage products with preceding solid-phase extraction. Analytical and Bioanalytical Chemistry, 407(23), 7047–7057. [Link]
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Liquid-liquid extraction protocols for epoxycarotenoid analysis
Application Note & Protocol Guide
Topic: Advanced Liquid-Liquid Extraction (LLE) Protocols for the Quantitative Analysis of Epoxycarotenoids
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction: The Challenge of Epoxycarotenoid Analysis
Epoxycarotenoids, a subclass of xanthophylls characterized by the presence of one or more epoxide groups, are pivotal in both plant physiology and human health. They participate in the xanthophyll cycle for photoprotection in plants and are precursors to vital phytohormones like abscisic acid (ABA)[1][2][3]. In human nutrition, they contribute to the pool of dietary antioxidants and provitamin A compounds. However, the very chemical features that define them—the epoxide rings—also render them exceptionally labile. Their analysis is fraught with challenges, primarily due to their susceptibility to isomerization and degradation under acidic, thermal, or photolytic stress[4][5][6].
Liquid-liquid extraction (LLE) remains a cornerstone technique for isolating these sensitive compounds from complex biological matrices. A well-designed LLE protocol is not merely a purification step but a critical determinant of analytical accuracy and reproducibility. This guide provides a detailed examination of LLE methodologies, grounded in the chemical principles governing epoxycarotenoid stability and partitioning behavior.
The Principle of LLE in Epoxycarotenoid Isolation
Liquid-liquid extraction operates on the principle of differential solubility of a target analyte between two immiscible liquid phases[7][8][9]. For epoxycarotenoid analysis, the goal is to partition the lipophilic carotenoids from a typically aqueous or polar initial sample environment into a non-polar organic solvent, leaving behind hydrophilic interferents like sugars, organic acids, and salts.
The efficiency of this partitioning is described by the distribution coefficient (KD), which is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium. A successful LLE protocol maximizes the KD for epoxycarotenoids while minimizing it for interfering compounds. The choice of solvent is therefore paramount and is dictated by the polarity of the target epoxycarotenoids and the nature of the sample matrix[6][9][10].
Core Directive: Preserving Epoxycarotenoid Integrity During Extraction
The primary directive for any epoxycarotenoid extraction protocol is the preservation of the native structure. The epoxide group is highly prone to rearrangement into a furanoid oxide under acidic conditions, a transformation that fundamentally alters the compound and its analytical signature[4][5].
Key Protective Measures:
-
Acid Neutralization: Biological matrices, particularly from fruits like citrus, are inherently acidic. It is crucial to neutralize this acidity during homogenization. The addition of a base such as sodium carbonate (Na₂CO₃) or calcium carbonate (CaCO₃) is a common and effective strategy[4][5][11].
-
Protection from Light: The conjugated polyene chain of carotenoids is susceptible to photo-isomerization and degradation. All extraction steps should be performed under dim or red light, and samples should be stored in amber vials or wrapped in aluminum foil[5][12].
-
Temperature Control: Elevated temperatures can accelerate degradation and isomerization[6][13]. Extractions should be performed on ice or at reduced temperatures. Solvent evaporation steps must be conducted under vacuum at low temperatures (e.g., <30-40°C)[5][9].
-
Oxygen Exclusion: The polyene chain is also a prime target for oxidation. Blanketing samples and extracts with an inert gas like nitrogen or argon is highly recommended[5][14]. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents can further mitigate oxidative loss[15][16][17].
The Saponification Question: To Hydrolyze or Not?
Saponification is an alkaline hydrolysis step used to break down ester linkages and remove interfering lipids (triglycerides) and chlorophylls[14][18].
When to Consider Saponification:
-
Esterified Carotenoids: In many matrices, xanthophylls, including epoxycarotenoids, exist as fatty acid esters. Saponification is necessary to hydrolyze these esters to their free form for accurate quantification[14][18][19].
-
High Chlorophyll/Lipid Content: In green leafy vegetables or oil-rich samples, saponification is essential for a clean extract, preventing chromatographic interference[14][16][20].
Causality and Risks: The harsh alkaline conditions (e.g., methanolic potassium hydroxide) and elevated temperatures often used for saponification can cause significant degradation of epoxycarotenoids[14][16][18]. A recent study also identified that soap formation during saponification can trap carotenoids in micelles, reducing recovery[19][21].
Self-Validating Protocol Insight: If saponification is deemed necessary, it must be optimized. A gentle, room-temperature, overnight saponification under a nitrogen atmosphere is preferable to rapid, high-temperature methods[5][15]. Recovery studies with known standards should be performed to quantify any losses during this step.
Detailed Application Protocols for Liquid-Liquid Extraction
The selection of solvents is critical and depends on the sample's water content and the polarity of the target epoxycarotenoids[6][15][22].
Protocol 1: LLE for High-Moisture Plant Tissues (e.g., Fruits, Vegetables)
This protocol is optimized for matrices like citrus or mango pulp, where acidity and water content are high.
Methodology:
-
Homogenization: Weigh approximately 1-5 g of the sample into a mortar or blender. Add 10-20 mL of a water-miscible solvent like acetone or a mixture of ethyl acetate and methanol[4][5][23][24]. Add a neutralizing agent (e.g., ~0.5 g Na₂CO₃) and an antioxidant (e.g., 0.1% BHT).
-
Initial Extraction: Grind or blend the mixture until a uniform paste is formed. For exhaustive extraction, this step may need to be repeated 2-3 times with fresh solvent until the sample residue is colorless[25].
-
Filtration: Filter the homogenate through a Büchner funnel or by centrifugation to separate the liquid extract from the solid residue.
-
Phase Separation Setup: Transfer the liquid extract to a separatory funnel. Add a non-polar solvent such as petroleum ether or a diethyl ether/petroleum ether mixture (1:1, v/v)[5][25].
-
Inducing Phase Separation: Add an equal volume of a salt solution (e.g., 5-10% NaCl) to the separatory funnel. The salt increases the polarity of the aqueous phase, forcing the less polar carotenoids into the organic layer and preventing emulsion formation[5][19].
-
Extraction: Stopper the funnel, invert, and vent to release pressure. Shake vigorously for 1-2 minutes, venting periodically[7].
-
Layer Separation: Place the funnel in a ring stand and allow the layers to separate completely. The upper, colored organic layer contains the epoxycarotenoids.
-
Collection: Carefully drain and discard the lower aqueous layer. Collect the upper organic layer into a clean flask.
-
Washing: Wash the collected organic phase with deionized water to remove residual water-soluble impurities and alkali if saponification was performed[5]. Repeat the separation and collection steps.
-
Drying: Dry the final organic extract by passing it through a column containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water[23][25].
-
Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at a low temperature (<30°C) or under a gentle stream of nitrogen.
-
Reconstitution: Immediately redissolve the dried extract in a known, small volume of a solvent suitable for the subsequent analytical method (e.g., MTBE, THF, or the initial mobile phase for HPLC)[26].
Protocol 2: LLE for Low-Moisture/Lyophilized Samples
For freeze-dried materials, the initial extraction can be performed with a wider range of solvents.
Methodology:
-
Rehydration & Extraction: Weigh the lyophilized sample into an Erlenmeyer flask. Add a mixture of solvents such as methanol/ethyl acetate/petroleum ether (1:1:1, v/v/v)[17] or ethyl acetate and methanol[4][5]. The use of a polar solvent like methanol helps penetrate the dry matrix.
-
Extraction: Agitate the mixture using a magnetic stirrer or sonicator for 15-30 minutes, ensuring all steps are protected from light and heat[4][12].
-
Partitioning: Transfer the entire mixture to a separatory funnel. Add petroleum ether or hexane and a 10% NaCl solution to facilitate phase separation as described in Protocol 1[5].
-
Subsequent Steps: Follow steps 6-12 from Protocol 1 to complete the extraction, washing, drying, and reconstitution.
Visualization of the LLE Workflow
The following diagram illustrates the key decision points and steps in a typical LLE workflow for epoxycarotenoid analysis.
Caption: LLE Workflow for Epoxycarotenoid Analysis.
Data Presentation: Solvent System Selection
The choice of solvent system is a critical parameter that influences extraction efficiency. The following table summarizes various solvent systems and their applications as described in the literature.
| Solvent System | Target Matrix | Key Rationale & Advantages | Reference(s) |
| Acetone | High-moisture tissues (general) | Water-miscible, allowing for efficient penetration of fresh tissues. Good for a broad range of polarities. | [15],[23] |
| Methanol/Ethyl Acetate | Freeze-dried citrus and mango | Effective for dry matrices; combination covers a wide polarity range. Used with Na₂CO₃ to maintain stability. | [4],[5] |
| Methanol/Ethyl Acetate/Petroleum Ether (1:1:1, v/v/v) | Sweet bell peppers | A ternary mixture designed for comprehensive extraction of carotenoids with varying polarities in a complex matrix. | [17] |
| Hexane/Acetone | General plant materials | Hexane is excellent for non-polar carotenes, while acetone extracts more polar xanthophylls (including epoxides). | [6],[27] |
| Tetrahydrofuran (THF) | General carotenoid analysis | A powerful solvent for a wide range of carotenoids, often used in modern HPLC-based methods. | [26],[15] |
| Petroleum Ether | Partitioning solvent (general) | Highly non-polar, effective for selectively partitioning carotenoids from the initial polar extract. | [25],[11] |
Conclusion and Best Practices
The successful liquid-liquid extraction of epoxycarotenoids is a process of careful control. Accuracy is contingent not just on the efficiency of extraction but on the prevention of analyte degradation at every stage. Key takeaways for researchers include the mandatory neutralization of acidic samples, rigorous exclusion of light and oxygen, and strict temperature control. The decision to perform saponification must be carefully weighed against the potential for analyte loss. By implementing the robust protocols and protective measures outlined in this guide, scientists can achieve reliable and reproducible quantification of these labile but vital micronutrients.
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- 13. Stability of carotenoids and carotenoid esters in pumpkin (Cucurbita maxima) slices during hot air drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 17. shimadzu.com [shimadzu.com]
- 18. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. researchgate.net [researchgate.net]
- 20. Simple saponification method for the quantitative determination of carotenoids in green vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Carotenoid extraction in food samples : Shimadzu (Italia) [shimadzu.it]
- 23. sites.nd.edu [sites.nd.edu]
- 24. books.rsc.org [books.rsc.org]
- 25. cgspace.cgiar.org [cgspace.cgiar.org]
- 26. mdpi.com [mdpi.com]
- 27. Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents | MDPI [mdpi.com]
Application Note: Development of High-Specificity Immunoassays for Beta-Carotene 5,6-Epoxide Detection
Executive Summary & Biological Relevance
-Carotene 5,6-epoxide is a critical intermediate in the xanthophyll cycle of plants and a significant oxidation product ofCurrent detection methods rely heavily on HPLC and MS, which are resource-intensive and low-throughput. This guide details the development of a sensitive Competitive Inhibition ELISA (ciELISA) .
Key Technical Challenge: The target is a small, highly lipophilic hapten (
Phase I: Hapten Design & Immunogen Synthesis
The most common failure mode in anti-carotenoid antibody generation is poor hapten design. Conjugating the protein carrier directly to the epoxide ring will destroy the target epitope. We must use a Distal Linker Strategy .
Strategic Hapten Design
To generate antibodies specific to the 5,6-epoxide ring, the carrier protein must be attached to the opposite end of the polyene chain.
-
Target Hapten: 5,6-epoxy-
-apo-8'-carotenoic acid. -
Rationale: This truncates the chain slightly to provide a terminal carboxyl group for conjugation, leaving the 5,6-epoxy ring fully exposed as the immunodominant epitope.
Synthesis Protocol
Pre-requisites: Perform all steps under dim amber light to prevent photo-oxidation.
-
Starting Material:
-apo-8'-carotenal (commercially available). -
Epoxidation:
-
Dissolve
-apo-8'-carotenal in dichloromethane (DCM). -
Add m-chloroperbenzoic acid (mCPBA) at
(1.1 equivalents). -
Critical Control: Monitor reaction by TLC. Stop immediately upon disappearance of starting material to prevent over-oxidation.
-
Purify via column chromatography (neutral alumina) to isolate 5,6-epoxy-
-apo-8'-carotenal .
-
-
Carboxylation (The Linker Step):
-
Oxidize the aldehyde group of the purified epoxide to a carboxylic acid using silver oxide (
) in alkaline ethanol. -
Result:Hapten A (5,6-epoxy-
-apo-8'-carotenoic acid) .
-
Immunogen Conjugation (Active Ester Method)
We will conjugate Hapten A to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening.
-
Activation: Dissolve 5 mg Hapten A in 200
L anhydrous DMF. Add 1.5 eq EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 eq NHS (N-hydroxysuccinimide). Stir for 2 hours at RT. -
Conjugation: Add the activated hapten dropwise to 10 mg KLH dissolved in 0.1 M Carbonate Buffer (pH 9.6).
-
Note on Solubility: The reaction mixture may require up to 20% DMF to keep the hapten soluble.
-
-
Purification: Dialyze against PBS (pH 7.4) containing 10% ethanol (to prevent precipitation of the lipophilic hapten) for 48 hours.
Visualization of Hapten Strategy
Figure 1: Synthetic workflow for creating an immunogenic conjugate that exposes the 5,6-epoxide moiety.
Phase II: Antibody Generation & Screening
Immunization Schedule (New Zealand White Rabbits)
-
Day 0: Primary injection (200
g Immunogen emulsified in Freund’s Complete Adjuvant). Subcutaneous (multiple sites). -
Day 14, 28, 42: Boosters (100
g Immunogen in Freund’s Incomplete Adjuvant). -
Day 50: Test bleed.
Screening Strategy (Titer Check)
Screen sera against BSA-Hapten A (not KLH, to avoid carrier-protein antibodies).
-
Plate Coating: 1
g/mL BSA-Hapten A in Carbonate Buffer. -
Blocking: 1% Gelatin in PBS (Avoid Tween-20 in blocking if possible, as it strips lipophilic antigens; use PVA if needed).
Phase III: Competitive ELISA Protocol
This is the core deliverable. Since the target is a small molecule, a Competitive Inhibition format is required.
Reagent Preparation[1][2][3]
-
Coating Antigen: BSA-Hapten A conjugate (0.5
g/mL). -
Primary Antibody: Rabbit anti-5,6-epoxide (dilution determined by titer, approx 1:5000).
-
Standard: Synthetic
-Carotene 5,6-epoxide (dissolved in Ethanol/DMSO). -
Assay Buffer: PBS + 0.05% Tween-20 + 10% Methanol .
-
Why Methanol? Carotenoids are hydrophobic. Without an organic co-solvent, the analyte will stick to the plastic walls or precipitate, causing false positives.
-
Step-by-Step Protocol
| Step | Action | Critical Parameter |
| 1. Coat | Add 100 | Use High-binding polystyrene plates. |
| 2. Block | Wash 3x (PBST). Add 200 | PVA is preferred over BSA for lipophilic assays to reduce background sponging. |
| 3. Compete | Add 50 | Premixing in a separate tube for 15 mins improves sensitivity (equilibrium). |
| 4. Incubate | Incubate for 60 mins at RT with gentle shaking. | Protect from light! Epoxides are photosensitive. |
| 5. Wash | Wash 5x with PBST (PBS + 0.05% Tween). | Ensure thorough washing to remove unbound hydrophobic complexes. |
| 6. Detect | Add 100 | |
| 7. Develop | Wash 5x. Add 100 | Read Absorbance at 450 nm. |
Data Analysis
Plot Absorbance (
-
Result: Sigmoidal curve.
-
Calculation: (OD Sample / OD Zero Standard)
100. -
IC50: The concentration yielding 50% inhibition is the measure of sensitivity.
Assay Logic Diagram
Figure 2: Competitive Inhibition mechanism. Signal is inversely proportional to Beta-Carotene 5,6-Epoxide concentration.
Phase IV: Validation & Troubleshooting
Cross-Reactivity (CR) Testing
This is the most critical validation step. You must calculate % Cross-Reactivity:
Panel to Test:
-
-Carotene (Parent): Expect < 5%. If high, the antibody recognizes the polyene chain rather than the epoxide. Remedy: Adsorb serum with
-carotene-conjugated beads. - -Carotene 5,8-Epoxide (Mutatochrome): This is the acid-rearranged isomer. Expect < 10%.
-
Lutein/Zeaxanthin: Structural analogs.
Stability Warning
The 5,6-epoxide readily rearranges to the 5,8-epoxide (furanoid) in the presence of acid.
-
Protocol Constraint: All buffers must be pH > 7.0.
-
Sample Prep: Biological samples (plasma/tissue) should be extracted with solvents containing 0.1% Triethylamine (TEA) to neutralize trace acids.
References
-
Young, A. J., et al. (1989).[1] "The Occurrence of beta-Carotene-5,6-epoxide in the Photosynthetic Apparatus of Higher Plants." Zeitschrift für Naturforschung C. Link
- Li, Q., et al. (2019). "Rational hapten design and antibody production for immunoassays of small molecules." Trends in Analytical Chemistry. (General methodology reference).
-
Barua, A. B., & Olson, J. A. (2000). "beta-Carotene is converted primarily to retinoids in rats." Journal of Nutrition. (Describes metabolic relevance of epoxy-carotenoids). Link
-
Handelman, G. J., et al. (1991). "Specificity and sensitivity of carotenoid analysis." Methods in Enzymology. (Reference for extraction stability). Link
- Pauillac, S., et al. (1998). "Immunoassays for small molecules: Hapten design and conjugation strategies." Journal of Immunological Methods.
(Note: Specific commercial ELISA kits for 5,6-epoxide are rare; this protocol is based on established hapten-immunology principles derived from similar lipophilic antioxidants).
Sources
Troubleshooting & Optimization
How to prevent isomerization of beta-Carotene 5,6-epoxide to 5,8-epoxide
Welcome to the technical support center for β-Carotene 5,6-epoxide. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in handling this compound: its isomerization to the thermodynamically more stable 5,8-epoxide (furanoid) form. This unwanted rearrangement can compromise experimental results, alter biological activity, and lead to inconsistent data. This document provides in-depth FAQs and troubleshooting protocols to help you maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force behind the isomerization of β-carotene 5,6-epoxide to 5,8-epoxide?
The principal cause of this isomerization is exposure to acidic conditions.[1][2] The reaction is an acid-catalyzed intramolecular rearrangement. Even trace amounts of acid in solvents, on glassware, or within a sample matrix can initiate the conversion of the 5,6-epoxide into the 5,8-furanoid oxide. Factors like heat and light can accelerate this process and other degradation pathways.[3]
Q2: What are the optimal storage conditions for long-term stability of β-carotene 5,6-epoxide?
To ensure maximum stability, β-carotene 5,6-epoxide should be stored as a solid or in a purified, neutral solvent under an inert atmosphere.[2][4] The key conditions are:
-
Temperature: Store at –20°C to –80°C.[2][4] Lower temperatures slow down all degradation kinetics.
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[1] Oxidation can produce acidic byproducts that catalyze isomerization.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[1] Light can promote both isomerization and oxidative degradation.
-
Form: The crystalline or solid state is generally the most stable form for long-term storage.[2] If in solution, use purified, peroxide-free solvents. Stock solutions in THF stored at -80°C have been shown to be stable for at least a month.[4]
Q3: Which solvents should I use or avoid when working with β-carotene 5,6-epoxide?
Solvent choice is critical. The ideal solvent is neutral, free of peroxides, and freshly distilled or from a recently opened bottle.
-
Recommended Solvents: High-purity hexane, ethanol, tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE) are commonly used.
-
Solvents to Use with Caution: Chlorinated solvents like methylene chloride (dichloromethane) can contain trace amounts of hydrochloric acid (HCl), which will rapidly catalyze isomerization.[4] If their use is unavoidable, they must be purified and neutralized. For instance, adding a small amount of ammonium acetate to the mobile phase in HPLC can help neutralize HCl traces.[4]
-
Peroxide Formation: Ethers, such as THF, can form explosive peroxides over time. These peroxides can promote oxidation. It is crucial to use freshly opened bottles or to pass the solvent through an alumina column to remove peroxides.[4] However, be aware that alumina itself can have acidic sites and may promote the conversion of 5,6-epoxy-β-carotene to 5,8-epoxy-β-carotene.[4]
Q4: How can I detect and quantify the presence of the 5,8-epoxide isomer in my sample?
High-Performance Liquid Chromatography (HPLC) is the most effective technique. For optimal separation of carotenoid isomers, a specialized C30 reversed-phase column is highly recommended over standard C18 columns.[5][6] A C30 column provides superior shape selectivity for hydrophobic, structurally related isomers.[6] Identification is achieved by comparing retention times with a certified standard of the 5,8-epoxide and confirmed using UV-Vis spectroscopy (diode array detector) and mass spectrometry.
Troubleshooting Guide
Problem: My analysis shows a high percentage of the 5,8-epoxide isomer in a freshly prepared sample. What went wrong?
This is a common issue indicating that the isomerization occurred during your sample preparation workflow. Use the following checklist to diagnose the source of the problem.
-
Step 1: Audit Your Solvents
-
Question: Are you using chlorinated solvents like dichloromethane?
-
Insight: These often contain trace HCl as a stabilizer, which is a potent catalyst for isomerization.
-
Solution: Switch to a non-chlorinated solvent like hexane or MTBE. If you must use a chlorinated solvent, use a freshly opened bottle of the highest purity or pass it through a neutral alumina plug immediately before use.
-
-
Step 2: Check for Peroxides
-
Question: Are you using an ether-based solvent like THF that has been open for an extended period?
-
Insight: Peroxides can initiate radical oxidation reactions, and the degradation products can be acidic.[4]
-
Solution: Use a new, sealed bottle of inhibitor-free THF or test for and remove peroxides from your existing solvent stock.
-
-
Step 3: Evaluate Your Glassware and Equipment
-
Question: Was your glassware thoroughly rinsed with a high-purity solvent after washing?
-
Insight: Residual acid from cleaning solutions can remain on glass surfaces.
-
Solution: Implement a final rinse step with high-purity water followed by a high-purity neutral solvent (e.g., ethanol or acetone) and dry completely before use.
-
-
Step 4: Assess Environmental Conditions
-
Question: Was the sample prepared under bright light or at room temperature for an extended period?
-
Insight: Heat and light provide the activation energy needed to accelerate the acid-catalyzed isomerization.[3]
-
Solution: Prepare samples under dim or yellow light. Keep all solutions on ice and minimize the time the compound spends at room temperature.
-
Mechanism of Isomerization: Acid-Catalyzed Rearrangement
The conversion from the 5,6-epoxide to the 5,8-epoxide is a classic example of an acid-catalyzed epoxide ring-opening and subsequent intramolecular cyclization.
Caption: Acid-catalyzed isomerization pathway from 5,6- to 5,8-epoxide.
Experimental Protocol: Handling and Preparation of β-Carotene 5,6-Epoxide
This protocol outlines the best practices for preparing a stock solution of β-carotene 5,6-epoxide to minimize degradation and isomerization.
Materials:
-
β-Carotene 5,6-epoxide solid
-
High-purity, inhibitor-free THF (freshly opened or peroxide-tested)
-
Argon or nitrogen gas supply
-
Gas-tight syringe
-
Volumetric flasks (amber glass)
-
Micropipettes
Procedure:
-
Inert Atmosphere Preparation:
-
Before opening the vial of β-carotene 5,6-epoxide, prepare your workspace. Place your amber volumetric flask, solvent, and other necessary equipment in a glove box or use a Schlenk line.
-
Purge the volumetric flask with argon or nitrogen for 2-3 minutes to displace all oxygen. Seal with a septum.
-
Rationale: Oxygen is a primary driver of carotenoid degradation. An inert atmosphere is the most effective preventative measure.
-
-
Solvent Preparation:
-
Use a new, sealed bottle of high-purity, inhibitor-free THF.
-
Using a gas-tight syringe, draw more THF than needed. Purge the headspace of the syringe with inert gas. Repeat three times.
-
Rationale: This minimizes dissolved oxygen in the solvent.
-
-
Weighing and Dissolution:
-
Weigh the required amount of β-carotene 5,6-epoxide in an environment with minimal light. Perform this step as quickly as possible.
-
Transfer the solid to the purged amber volumetric flask.
-
Immediately inject the prepared THF into the flask to dissolve the solid. Swirl gently to mix.
-
Fill to the calibration mark with THF.
-
Rationale: Minimizing exposure to light and air at every step is crucial.[1]
-
-
Storage of Stock Solution:
-
Tightly seal the volumetric flask. For extra protection, wrap the stopper/septum area with parafilm.
-
Immediately place the stock solution in a –80°C freezer.
-
Rationale: Ultra-low temperatures drastically reduce the kinetic energy of molecules, slowing the rate of isomerization and degradation.[4]
-
-
Preparation of Working Solutions:
-
Prepare working dilutions from the frozen stock solution only when needed.
-
Keep the stock solution on dry ice while removing an aliquot. Immediately return the stock to the –80°C freezer.
-
Dilute the aliquot in cold, purged solvent. Keep the working solution on ice and protected from light throughout the experiment.
-
Rationale: Repeated freeze-thaw cycles and extended time at room temperature increase the risk of degradation.
-
Summary of Preventative Measures
For quick reference, the table below summarizes the critical control parameters for maintaining the stability of β-carotene 5,6-epoxide.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH / Acidity | Strictly Neutral | The primary cause of isomerization is acid catalysis. Avoid acidic solvents, buffers, and contaminated glassware.[1][2] |
| Temperature | ≤ –20°C (Storage at –80°C is ideal) | Reduces the rate of all chemical degradation pathways, including isomerization and oxidation.[4][7] |
| Solvent Choice | Purified, Peroxide-Free, Neutral | Use high-purity solvents like hexane or THF. Avoid chlorinated solvents due to potential HCl contamination.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation, which can generate acidic byproducts and destroy the molecule.[1] |
| Light Exposure | Minimal (Work in Dark/Yellow Light) | Light provides energy that can promote both isomerization and photo-oxidation. Use amber glassware. |
References
-
Stinco, C. M., et al. (2019). Analytical tools for the analysis of β-carotene and its degradation products. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the formation of 5,6-epoxy-b-b-carotene-3-one... ResearchGate. Available at: [Link]
-
Kovalev, D. A., et al. (2023). Isomerization of carotenoids in photosynthesis and metabolic adaptation. PMC - NIH. Available at: [Link]
-
Boon, C. S., et al. (2010). Factors Influencing the Chemical Stability of Carotenoids in Foods. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the formation of 5,6-epoxy-b-b-carotene-3-one from the b -cryptoxanthin. ResearchGate. Available at: [Link]
-
Hoste, S. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. OMICS International. Available at: [Link]
-
Hoste, S. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. ResearchGate. Available at: [Link]
-
DiVA. (n.d.). Extraction, Isolation and Purification of β-carotene. DiVA Portal. Available at: [Link]
-
Marx, M., et al. (2011). Degradation of β-carotene during fruit and vegetable processing or storage: reaction mechanisms and kinetic aspects: a review. Agritrop. Available at: [Link]
-
Tan, C. P., & Nak-Ubol, P. (2021). Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables. MDPI. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column. Technology Networks. Available at: [Link]
-
Kovalev, D. A., et al. (2023). Isomerization of carotenoids in photosynthesis and metabolic adaptation. PubMed. Available at: [Link]
-
Rivas, A., et al. (2020). Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction. PubMed Central. Available at: [Link]
-
Böhm, V., & Lietz, G. (2015). Lycopene inhibits the isomerization of β-carotene during quenching of singlet oxygen and free radicals. PubMed. Available at: [Link]
-
Szabo-Scandic. (n.d.). β-Carotene Safety Data Sheet. Szabo-Scandic. Available at: [Link]
-
Polgár, A., & Zechmeister, L. (1942). Isomerization of β-Carotene. Isolation of a Stereoisomer with Increased Adsorption Affinity. Journal of the American Chemical Society. Available at: [Link]
-
Böhm, V. (2012). Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. PMC - NIH. Available at: [Link]
-
Rodriguez-Amaya, D. B. (2000). Changes in carotenoids during processing and storage of foods. PubMed. Available at: [Link]
-
Thakur, N. (2018). Heat stability and antioxidant potential of beta-carotene isolated from a fungal isolate. CABI Digital Library. Available at: [Link]
-
Lam, V. T. H., et al. (2018). Red Light Control of β-Carotene Isomerisation to 9-cis β-Carotene and Carotenoid Accumulation in Dunaliella salina. PMC. Available at: [Link]
-
Fuciman, M., et al. (2021). Triplet-driven chemical reactivity of β-carotene and its biological implications. PMC. Available at: [Link]
-
Arata, K., et al. (2021). One-Step Preparation of Z-Isomer-Rich β-Carotene Nanosuspensions Utilizing a Natural Catalyst, Allyl Isothiocyanate, via Supercritical CO2. MDPI. Available at: [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. Available at: [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Overcoming challenges in the quantification of beta-Carotene 5,6-epoxide
Technical Support Center: Quantification of -Carotene 5,6-Epoxide
Topic: Overcoming Stability and Separation Challenges in Carotenoid Epoxide Analysis
Introduction: The "Ghost Peak" Phenomenon
Welcome to the support center. If you are here, you are likely facing a specific anomaly: you know your sample contains
The Core Problem: 5,6-BCE is chemically labile. In the presence of even trace acids, heat, or light, it undergoes an epoxide-furanoid rearrangement , converting into
This guide provides the protocols to stabilize, separate, and quantify 5,6-BCE with rigor.
Module 1: Sample Preparation (Preventing Artifacts)
Objective: Extract 5,6-BCE without triggering the acid-catalyzed rearrangement to the 5,8-furanoid form.
The Critical Failure Point
Standard carotenoid extraction often uses chloroform or ethyl acetate.
-
Risk: Chloroform degrades to phosgene and HCl over time. Even ppm levels of HCl will instantly isomerize 5,6-BCE to 5,8-BCE.
-
Solution: Use neutralized, antioxidant-stabilized solvents.
Validated Extraction Protocol
-
Reagents:
-
Extraction Solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v).
-
Stabilizer: 0.1% BHT (Butylated hydroxytoluene).
-
Neutralizer: Calcium Carbonate (
) powder.
-
Step-by-Step Workflow:
-
Homogenization: Mix tissue sample (0.5g) with 10 mL of Extraction Solvent (with 0.1% BHT).
-
Neutralization: Immediately add 0.1g of solid
to the vial. This neutralizes organic acids released from the tissue (e.g., fruit acids) that would otherwise catalyze isomerization. -
Cold Extraction: Vortex for 1 min, then sonicate on ice for 10 min. Do not exceed 25°C.
-
Phase Separation: Add 2 mL saturated NaCl solution. Centrifuge at 3000 x g for 3 min at 4°C.
-
Collection: Collect the upper organic layer.
-
Drying: Evaporate under a stream of Nitrogen (
). Do not use a rotary evaporator with a warm water bath. -
Reconstitution: Dissolve residue in MTBE:Methanol (1:1) immediately prior to injection.
Visualizing the Artifact Pathway
The following diagram illustrates the chemical fate of 5,6-BCE if the neutralization step is skipped.
Caption: The acid-catalyzed rearrangement of 5,6-epoxide to 5,8-furanoxide (mutatochrome).
Module 2: Chromatographic Separation
Objective: Resolve 5,6-BCE from its parent (
Column Selection: C18 vs. C30
A standard C18 column is insufficient for this application. It separates based on hydrophobicity but lacks the shape selectivity required to resolve the geometric isomers of carotenoid epoxides.
Recommendation: Use a C30 Carotenoid Column (e.g., YMC Carotenoid or Thermo Acclaim C30).
| Feature | C18 Column | C30 Column |
| Separation Mechanism | Hydrophobicity | Hydrophobicity + Shape Selectivity |
| Isomer Resolution | Poor (Co-elution common) | Excellent (Resolves cis/trans & 5,6 vs 5,8) |
| Run Time | Short (< 20 min) | Long (30–50 min) |
| Suitability for Epoxides | Not Recommended | Gold Standard |
HPLC-DAD-MS Method Parameters
-
Column: YMC C30 (250 x 4.6 mm, 3 µm).
-
Temperature: 25°C (Low temperature preserves the epoxide).
-
Flow Rate: 1.0 mL/min.[1]
-
Mobile Phase A: Methanol:MTBE:Water (81:15:4).
-
Mobile Phase B: Methanol:MTBE:Water (10:90:4).
-
Gradient:
-
0 min: 100% A
-
20 min: 50% A[2]
-
30 min: 0% A (Hold for 5 min)
-
36 min: 100% A (Re-equilibrate)
-
Module 3: Identification & Quantification
Objective: Confirm identity using spectral shifts and mass-to-charge ratio.
UV-Vis Spectral Identification
Carotenoid epoxides exhibit specific "hypsochromic" (blue) shifts compared to the parent
-
-Carotene:
~ 450 nm (Fine structure III/II ratio is high). -
5,6-Epoxide:
~ 444 nm (Shift of ~6-8 nm). -
5,8-Epoxide:
~ 428 nm (Shift of ~20 nm).
Note: If your peak absorbs maximally at 428 nm, your 5,6-epoxide has already rearranged to the 5,8-form.
Mass Spectrometry (APCI Source)
Electrospray Ionization (ESI) is poor for neutral carotenoids. Use Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Target Ion:
- -Carotene: m/z 537.4
-
5,6-Epoxide: m/z 553.4
-
5,8-Epoxide: m/z 553.4 (Isobaric - requires chromatographic resolution).
Troubleshooting & FAQs
Decision Tree for Method Optimization
Caption: Diagnostic logic for low recovery of Beta-Carotene 5,6-epoxide.
Frequently Asked Questions
Q1: Can I use Saponification to remove lipids before HPLC?
A: Absolutely not. Saponification (using KOH/NaOH) is too harsh. While it removes lipids, the alkaline conditions can degrade epoxides, and the subsequent neutralization step often introduces localized acid pockets that trigger the 5,6
Q2: My standard curve for 5,6-BCE is not linear. A: Check your autosampler temperature. If the samples sit at room temperature for hours, the epoxide degrades. The autosampler must be cooled to 4°C. Additionally, ensure you are protecting the vials from light using amber glass.
Q3: Why do I see split peaks for the epoxide? A: The 5,6-epoxide exists as diastereomers (5R,6S and 5S,6R). A high-resolution C30 column may partially resolve these diastereomers. This is a feature, not a bug. Integrate both peaks for total quantification.
References
-
Meléndez-Martínez, A. J., et al. (2007). "Analysis of carotenoids in orange juice: Optimization of the extraction method." Journal of Pharmaceutical and Biomedical Analysis.
-
Barua, A. B., & Olson, J. A. (2001). "Chromatographic separation of carotenoids and their isomers." Journal of Chromatography A.
-
Sander, L. C., et al. (1994). "C30 Stationary Phases for the Separation of Carotenoid Isomers." Analytical Chemistry.
-
Handelman, G. J., et al. (1991). "Formation of 5,6-epoxy-beta-carotene and its conversion to 5,8-epoxy-beta-carotene." Methods in Enzymology.
Validation & Comparative
Validated analytical methods for beta-Carotene 5,6-epoxide quantification
Comparative Guide: Validated Quantification of -Carotene 5,6-Epoxide
Executive Summary: The Stability Challenge
This guide compares analytical methodologies, establishing C30 Reverse-Phase HPLC as the superior standard over C18 approaches due to its ability to resolve these structural isomers. We provide a validated, self-correcting protocol designed to minimize artifact generation.
Method Comparative Analysis
The following table contrasts the three most common approaches. While UHPLC-MS/MS offers sensitivity, it often struggles with the ionization of neutral carotenoids and isomer differentiation. Standard C18 HPLC lacks the shape selectivity required to separate the 5,6-epoxide from the parent
Table 1: Analytical Platform Performance Matrix
| Feature | Method A: C30 RP-HPLC (Recommended) | Method B: C18 RP-HPLC | Method C: UHPLC-MS/MS (APCI) |
| Stationary Phase | YMC C30 (Triacontyl) | C18 (Octadecyl) | C18 or C30 |
| Isomer Resolution | High (Separates 5,6-epoxide, 5,8-epoxide, and cis-isomers) | Low (Co-elution common) | Medium (Depends on column) |
| Sensitivity | Medium (UV/Vis) | Medium (UV/Vis) | High |
| Artifact Risk | Low (if non-acidic mobile phase used) | Low | Medium (Source heat can induce isomerization) |
| Cost/Complexity | Moderate | Low | High |
| Primary Utility | Quantification & Purity Analysis | Routine Total Carotene | Trace Metabolite ID |
Validated Protocol: C30 RP-HPLC with Diode Array Detection
This protocol is designed to prevent the in situ conversion of 5,6-epoxide to 5,8-epoxide.
A. Reagents & Standards[1][2][3][4]
-
Standard:
-Carotene 5,6-epoxide (Note: If commercial standards are unavailable, synthesize via monoperoxyphthalic acid oxidation of -carotene and purify via semi-prep HPLC). -
Solvents: HPLC-grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), Water.
-
Stabilizers: Butylated hydroxytoluene (BHT), Triethylamine (TEA).
B. Sample Preparation (The "Cold" Extraction)
Avoid saponification if possible, as alkali treatment followed by neutralization can create localized acid pockets that destroy the epoxide.
-
Lysis/Homogenization: Mix biological sample (plasma/tissue) with Ethanol containing 0.1% BHT .
-
Extraction: Add Hexane (containing 0.1% BHT). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C .
-
Evaporation: Collect the upper organic layer. Evaporate to dryness under a stream of Nitrogen at <30°C .[1] Do not use heat.
-
Reconstitution: Dissolve residue in 100
L of Mobile Phase A/B (50:50).-
Critical Step: Ensure the reconstitution solvent contains trace Triethylamine (0.05%) to neutralize any residual acidity from the glass surface or environment.
-
C. Chromatographic Conditions[1][2][5][6][7][8][9]
-
Column: YMC Carotenoid C30 (250 x 4.6 mm, 3
m or 5 m).-
Why? The C30 phase provides sufficient thickness to recognize the "kink" in the molecule caused by the epoxide group, which C18 cannot distinguish from the linear chain.
-
-
Mobile Phase A: Methanol / Water (95:5 v/v) + 0.05% TEA.
-
Mobile Phase B: MTBE / Methanol (90:10 v/v) + 0.05% TEA.
-
Gradient:
-
0 min: 90% A
-
20 min: 50% A[2]
-
35 min: 0% A (Hold for 5 min)
-
45 min: 90% A (Re-equilibrate)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C (Strict control; higher temps favor isomerization).
D. Detection
Workflow Visualization
The following diagram illustrates the critical decision points to ensure analyte integrity.
Figure 1: Analytical workflow emphasizing stability controls. The feedback loop (dashed red line) indicates that high levels of 5,8-epoxide suggest method failure (acidic contamination) rather than biological reality.
Validation Framework (Self-Validating System)
To ensure the method is generating accurate data, you must run the following validity checks:
The "Mutatochrome" Check
Inject a pure standard of
-
Pass: Single peak at ~445 nm.
-
Fail: Appearance of a secondary peak at ~428 nm (the 5,8-epoxide). This indicates your mobile phase or column is acidic. Action: Add more TEA or replace the column.
Linearity & Range
-
Range: 0.05
g/mL to 10 g/mL. -
Acceptance:
.[4]
Recovery (Spike Check)
Spike the sample matrix with known 5,6-epoxide before extraction.
-
Target: 85-115% recovery.
-
Interpretation: Low recovery often indicates degradation to the 5,8-isomer during the N2 evaporation step.
References
-
Meléndez-Martínez, A. J., et al. (2006). Stability of carotenoids in foods and biological samples. Focus on the degradation of 5,6-epoxides to 5,8-epoxides under acidic conditions. (General Search Verification)
-
Handelman, G. J., et al. (1996). Carotenoids in human plasma: Separation of beta-carotene cis-isomers and epoxides. Established the necessity of C30 columns for epoxide separation.
-
Barua, A. B., & Olson, J. A. (2000). Chromatography and capillary electrophoresis of retinoids and carotenoids. Comprehensive review of mobile phase selection to prevent isomerization.
-
Sander, L. C., et al. (1994). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. The theoretical basis for using C30 over C18.
A Comparative Guide to the Bioavailability of Beta-Carotene 5,6-Epoxide Versus Other Dietary Carotenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotenoids, the vibrant pigments in fruits and vegetables, are lauded for their potential health benefits, ranging from antioxidant activity to their role as vitamin A precursors. While beta-carotene is the most well-known provitamin A carotenoid, its oxidized form, beta-carotene 5,6-epoxide, is also present in the diet and is a metabolite formed in the body. Understanding the relative bioavailability of this epoxide compared to other major dietary carotenoids is crucial for assessing its physiological significance and potential therapeutic applications. This guide provides an in-depth comparison of the bioavailability of beta-carotene 5,6-epoxide and other key dietary carotenoids, supported by experimental data and methodologies.
The Landscape of Dietary Carotenoids: A Structural Overview
Dietary carotenoids are broadly classified into two main groups: carotenes (hydrocarbons) and xanthophylls (containing oxygen). This structural difference is a key determinant of their polarity and, consequently, their bioavailability.
-
Carotenes:
-
Beta-Carotene: The primary dietary precursor to vitamin A.
-
Alpha-Carotene: Similar to beta-carotene but with slightly lower provitamin A activity.
-
Lycopene: A potent antioxidant found in tomatoes, with no provitamin A activity.
-
-
Xanthophylls:
-
Lutein & Zeaxanthin: Found in leafy greens and important for eye health.
-
Beta-Cryptoxanthin: A provitamin A carotenoid found in fruits like oranges and papayas.
-
-
Epoxycarotenoids:
-
Beta-Carotene 5,6-Epoxide: An oxidized derivative of beta-carotene.
-
Comparative Bioavailability: A Multifaceted Analysis
The bioavailability of a carotenoid is a complex process encompassing its release from the food matrix, incorporation into mixed micelles in the gut, absorption by intestinal cells, and subsequent metabolism and distribution.
Absorption of Beta-Carotene 5,6-Epoxide in Humans
Studies have demonstrated that orally administered beta-carotene 5,6-epoxide is absorbed by humans, as evidenced by its appearance in the bloodstream[1][2]. This is a significant finding, as not all carotenoid derivatives are readily absorbed. For instance, research has shown that xanthophyll epoxides, such as lutein 5,6-epoxide and violaxanthin, are not detectably absorbed by humans, highlighting a key difference in the handling of epoxidated carotenes versus epoxidated xanthophylls[3][4]. The higher polarity of xanthophyll epoxides likely hinders their incorporation into micelles and subsequent absorption[5].
Quantitative Comparison of Bioavailability
Direct, head-to-head human clinical trials quantifying the bioavailability of beta-carotene 5,6-epoxide against a full spectrum of other dietary carotenoids are limited. However, we can draw valuable insights from animal studies and comparisons between different classes of carotenoids.
A pivotal study in rats demonstrated that the biological potency of beta-carotene 5,6-monoepoxide for vitamin A formation is approximately 21% of that of beta-carotene[6]. This suggests that while it can contribute to vitamin A status, it is significantly less efficient than its parent compound.
Table 1: Summary of Relative Bioavailability and Vitamin A Potency
| Carotenoid | Class | Relative Bioavailability (Compared to Beta-Carotene in Oil) | Vitamin A Potency (Retinol Activity Equivalency, by weight) | Key References |
| Beta-Carotene | Carotene | High (from supplements/oil) | 2:1 (in oil) to 12:1 (mixed diet) | [7] |
| Beta-Carotene 5,6-Epoxide | Epoxycarotenoid | Absorbed by humans, but quantitative comparison is limited. | ~4.8:1 (in rats, relative to beta-carotene being 1:1) | [1][6] |
| Alpha-Carotene | Carotene | High | 24:1 | [8] |
| Beta-Cryptoxanthin | Xanthophyll | High | 24:1 | [8] |
| Lycopene | Carotene | Variable, generally lower than beta-carotene | None | |
| Lutein | Xanthophyll | Generally higher than beta-carotene from vegetables | None | |
| Zeaxanthin | Xanthophyll | Similar to Lutein | None | |
| Xanthophyll Epoxides | Epoxy-xanthophyll | Not detectably absorbed in humans | None | [3][4] |
Note: The Vitamin A potency for beta-carotene 5,6-epoxide is an estimation based on the rat study where its potency was 21% of beta-carotene.
Factors Influencing Carotenoid Bioavailability
The bioavailability of all carotenoids, including beta-carotene 5,6-epoxide, is influenced by a host of factors:
-
Food Matrix: The physical and chemical composition of the food in which the carotenoid is embedded plays a critical role. Disruption of the food matrix through processing like cooking and homogenization generally increases bioavailability[9].
-
Dietary Fat: The presence of fat in a meal is essential for the formation of mixed micelles, which are necessary for the solubilization and subsequent absorption of these lipophilic compounds[8][10].
-
Interactions with Other Carotenoids: High doses of one carotenoid can inhibit the absorption of others, likely due to competition for incorporation into micelles and for intestinal transporters[11].
-
Host Factors: An individual's genetics, gut health, and overall nutritional status can also impact carotenoid bioavailability.
Metabolic Fate and Biological Activity
Once absorbed, carotenoids undergo various metabolic transformations.
Metabolism of Beta-Carotene 5,6-Epoxide
In the acidic environment of the stomach, beta-carotene 5,6-epoxide can be partially converted to its furanoid forms[6]. In the small intestine, it can be converted to vitamin A, albeit less efficiently than beta-carotene[6]. The central cleavage of beta-carotene to retinal is catalyzed by the enzyme β-carotene 15,15'-monooxygenase[12]. It is plausible that this enzyme also acts on the epoxide, though with lower efficiency.
In vitro digestion and Caco-2 cell uptake workflow.
Human Clinical Studies: Plasma Response
In vivo bioavailability is often assessed by measuring the appearance of the carotenoid in the blood after oral administration.
Step-by-Step Methodology:
-
Subject Recruitment: Healthy volunteers are recruited and often undergo a washout period with a low-carotenoid diet.
-
Baseline Blood Sample: A blood sample is taken before the administration of the carotenoid.
-
Oral Administration: A standardized dose of the carotenoid (e.g., in an oil-based capsule) is given to the subjects.
-
Serial Blood Sampling: Blood samples are collected at various time points after administration (e.g., 2, 4, 6, 8, 24 hours).[8][13]
-
Plasma Separation and Extraction: Plasma is separated from the blood, and carotenoids are extracted using organic solvents.
-
HPLC Analysis: The concentration of the carotenoid in the plasma extracts is quantified using High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection.[9][14][15]
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated to determine the extent of absorption.
Conclusion
The bioavailability of beta-carotene 5,6-epoxide is a critical area of research with implications for nutrition and drug development. While it is absorbed by humans, its conversion to vitamin A is less efficient than that of beta-carotene. A key distinguishing feature is its superior absorption compared to xanthophyll epoxides. The biological activities of beta-carotene 5,6-epoxide, particularly its potential role in cell differentiation, warrant further investigation. Future human clinical trials directly comparing the bioavailability of beta-carotene 5,6-epoxide with other major dietary carotenoids are needed to provide a more complete understanding of its physiological relevance. The experimental protocols outlined in this guide provide a framework for conducting such vital research.
References
-
Singh, H., & Cama, H. R. (1974). Metabolism and biologicalpotency of 5,-monoepoxy-beta-carotene and 5,6:5',6'-diepoxy-beta-carotene. Biochemical Journal, 143(3), 569–576. [Link]
-
Barua, A. B. (1999). Intestinal absorption of epoxy-beta-carotenes by humans. Biochemical Journal, 339(2), 359–362. [Link]
-
van den Berg, H., West, C. E., & van der Vijver, L. P. (1998). Food matrix effects on bioaccessibility of β-carotene can be measured in an in vitro gastrointestinal model. The Journal of Nutrition, 128(11), 2017–2023. [Link]
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Chen, B. H., & Chen, Y. C. (2002). Determination of major carotenoids in human serum by liquid chromatography. Journal of Food and Drug Analysis, 10(3), 187-194. [Link]
-
Granado, F., Olmedilla, B., Blanco, I., & Rojas-Hidalgo, E. (1992). Determination of Individual Carotenoids in Human Plasma by High Performance Liquid Chromatography. Methods in Enzymology, 213, 423-433. [Link]
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Kopec, R. E., & Failla, M. L. (2018). Carotenoid Bioaccessibility and Caco-2 Cell Uptake Following Novel Encapsulation Using Medium Chain Triglycerides. Journal of Agricultural and Food Chemistry, 66(29), 7675-7683. [Link]
-
Barua, A. B., & Olson, J. A. (2001). Xanthophyll epoxides, unlike beta-carotene monoepoxides, are not detectibly absorbed by humans. The Journal of Nutrition, 131(12), 3212–3215. [Link]
-
Nagao, A. (2014). Absorption and Metabolism of Xanthophylls. Antioxidants, 3(3), 548-565. [Link]
-
Barua, A. B., & Olson, J. A. (2001). Xanthophyll epoxides, unlike beta-carotene monoepoxides, are not detectibly absorbed by humans. The Journal of Nutrition, 131(12), 3212–3215. [Link]
-
Garrett, D. A., Failla, M. L., & Sarama, R. J. (1999). Development of an in vitro digestion method to assess carotenoid bioavailability from meals. Journal of Agricultural and Food Chemistry, 47(10), 4301–4309. [Link]
-
Liu, Y., & Liu, R. H. (2004). Assessment of carotenoid bioavailability of whole foods using a Caco-2 cell culture model coupled with an in vitro digestion. Journal of Agricultural and Food Chemistry, 52(10), 3027–3033. [Link]
-
Kopec, R. E., & Failla, M. L. (2024). Carotenoid Bioaccessibility and Caco-2 Cell Uptake Following Novel Encapsulation Using Medium Chain Triglycerides. Journal of the American College of Nutrition, 1-10. [Link]
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Kopec, R. E., & Failla, M. L. (2024). Carotenoid Bioaccessibility and Caco-2 Cell Uptake Following Novel Encapsulation Using Medium Chain Triglycerides. Journal of the American College of Nutrition, 1-10. [Link]
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Dimitrov, N. V., Meyer, C., Ullrey, D., Chenoweth, W., Michelakis, A., Malone, W., ... & Boone, C. (1988). Bioavailability of beta-carotene in humans. The American Journal of Clinical Nutrition, 48(2), 298–304. [Link]
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Wikipedia contributors. (2024, February 1). Retinol. In Wikipedia, The Free Encyclopedia. Retrieved 04:47, February 12, 2026, from [Link]
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Borel, P. (2014). A review of vitamin A equivalency of β-carotene in various food matrices for human consumption. British Journal of Nutrition, 112(S1), S1-S12. [Link]
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Barua, A. B. (1999). Intestinal absorption of epoxy-beta-carotenes by humans. Biochemical Journal, 339(Pt 2), 359–362. [Link]
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Stich, H. F., Hornby, A. P., & Dunn, B. P. (1985). Beta-carotene levels in exfoliated human mucosa cells following its oral administration. Cancer Letters, 26(2), 155–160. [Link]
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Micozzi, M. S., Brown, E. D., Edwards, B. K., Bieri, J. G., Taylor, P. R., Khachik, F., ... & Smith, J. C. (1992). Plasma carotenoid response to chronic intake of selected foods and beta-carotene supplements in men. The American Journal of Clinical Nutrition, 55(6), 1120–1125. [Link]
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Kim, M., & Kim, H. (2023). Comparative bioavailability of β-carotene from raw carrots and fresh carrot juice in humans: a crossover study. Nutrition Research and Practice, 17(4), 546–557. [Link]
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Böhm, V., Lietz, G., Olmedilla-Alonso, B., Phelan, D., & Ross, A. C. (2019). β-Carotene is an important vitamin A source for humans. The Journal of Nutrition, 149(12), 2067S–2084S. [Link]
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Dimitrov, N. V., Meyer, C., Ullrey, D., Chenoweth, W., Michelakis, A., Malone, W., ... & Boone, C. (1988). Bioavailability of beta-carotene in humans. The American Journal of Clinical Nutrition, 48(2), 298–304. [Link]
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Haskell, M. J. (2012). The challenge to reach nutritional adequacy for vitamin A: β-carotene bioavailability and conversion--evidence in humans. The American Journal of Clinical Nutrition, 96(5), 1193S–1203S. [Link]
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Ben-Amotz, A., & Levy, Y. (1996). Bioavailability of a natural isomer mixture compared with synthetic all-trans beta-carotene in human serum. The American Journal of Clinical Nutrition, 63(5), 729–734. [Link]
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Institute of Medicine (US) Panel on Dietary Antioxidants and Related Compounds. (2000). Dietary Reference Intakes for Vitamin C, Vitamin E, Selenium, and Carotenoids. National Academies Press (US). [Link]
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A Senior Application Scientist's Guide to Distinguishing β-Carotene 5,6-epoxide from its 5,8-furanoid Isomer using Mass Spectrometry
For researchers in carotenoid analysis and drug development, the structural nuances of isomers can present significant analytical challenges. This is particularly true for β-carotene 5,6-epoxide and its acid-catalyzed rearrangement product, β-carotene 5,8-furanoid oxide. While isobaric, their distinct chemical structures necessitate a robust analytical method for differentiation. This guide provides an in-depth comparison of these two isomers, focusing on the power of tandem mass spectrometry (MS/MS) to provide unambiguous structural confirmation. We will explore the causality behind experimental choices and present the data that empowers researchers to make confident identifications.
The Analytical Challenge: An Isomerization-Prone Analyte
β-Carotene 5,6-epoxide is a significant oxidation product of β-carotene, found in various foods and biological systems.[1] However, its inherent instability, particularly in acidic environments, leads to a rapid, non-enzymatic rearrangement to the more stable 5,8-furanoid oxide.[2] This reaction involves the opening of the epoxide ring and the formation of a five-membered furanoid ring.[2]
This facile conversion is not merely a chemical curiosity; it is a critical analytical hurdle. Improper sample handling, extraction procedures, or even the analytical mobile phase can inadvertently cause this isomerization, leading to misidentification and inaccurate quantification.[2] Therefore, a method that can definitively distinguish between the labile 5,6-epoxide and the stable 5,8-furanoid is paramount. While UV-Visible spectrophotometry can offer clues—the furanoid rearrangement shortens the chromophore, causing a characteristic hypsochromic (blue) shift of about 20 nm—mass spectrometry provides the definitive structural fingerprint.[2][3]
The Power of Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, particularly when coupled with a soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI), is an indispensable tool for isomer differentiation.[4][5][6] While a single stage of mass spectrometry (MS1) will show that both isomers have the same mass-to-charge ratio (m/z), Collision-Induced Dissociation (CID) in the collision cell of the mass spectrometer induces fragmentation. The resulting product ion spectra (MS/MS) are unique to the precursor ion's structure, acting as a "molecular fingerprint."
Experimental Protocol: A Self-Validating System
The following protocol is designed to ensure trustworthy and reproducible results. The use of authentic standards for both isomers is critical for initial method validation and to confirm the observed fragmentation patterns.
1. Sample Preparation: The Causality of Caution
-
Rationale: Given the acid-lability of the 5,6-epoxide, the entire extraction and handling process must be performed under neutral or slightly basic conditions to prevent artifact formation.[2]
-
Protocol:
-
Homogenize the sample in a buffered solvent system (e.g., acetone with 0.1% Butylated Hydroxytoluene (BHT) as an antioxidant).
-
Perform liquid-liquid extraction using a non-acidic solvent pair like hexane/diethyl ether and water.
-
Evaporate the organic solvent under a stream of nitrogen at low temperatures (<35°C) and in the absence of light.
-
Reconstitute the dried extract immediately in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Parameters
-
Rationale: A C30 reversed-phase column is preferred for carotenoid analysis due to its enhanced shape selectivity, which can often provide chromatographic separation of isomers.[7] APCI is chosen as the ionization source because it is highly efficient for nonpolar molecules like carotenoids and typically yields strong protonated molecules [M+H]+ with minimal in-source fragmentation.[4][6]
-
Parameters:
-
LC System: HPLC or UHPLC system.
-
Column: C30 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol/methyl-tert-butyl ether (MTBE)/water.
-
Ionization Source: APCI, positive ion mode.
-
MS Parameters:
-
Precursor Ion: m/z 553.4 (for [M+H]+ of C40H56O).
-
Collision Energy: Ramped or optimized to achieve sufficient fragmentation (typically in the range of 20-40 eV).
-
-
Results: The Differentiating Fragmentation Patterns
Upon CID, the protonated molecules of β-carotene 5,6-epoxide and its 5,8-furanoid isomer undergo distinct fragmentation pathways. While both may share some common losses, such as the neutral loss of toluene (92 Da) or xylene (106 Da) from the polyene chain, characteristic of many carotenoids, the key differences arise from the chemistry of their respective oxygen-containing rings.[4][8]
β-Carotene 5,6-epoxide ([M+H]+ at m/z 553.4)
The fragmentation of the 5,6-epoxide is often characterized by cleavages related to the epoxide ring itself. A key diagnostic pathway involves the loss of the epoxide ring structure.
β-Carotene 5,8-furanoid oxide ([M+H]+ at m/z 553.4)
The furanoid structure is more stable, and its fragmentation pattern reflects this. The dominant fragmentations often occur along the polyene chain, but specific cleavages related to the furanoid ring provide the diagnostic ions needed for differentiation. It has been reported that xanthophylls with a 5,8-epoxidated β-ring can produce distinctive fragment ions at m/z 221 and m/z 181, attributed to cleavages of the polyene chain.[9]
Comparative Data Summary
| Precursor Ion (m/z) | Isomer | Diagnostic Product Ions (m/z) | Proposed Origin |
| 553.4 | β-Carotene 5,6-epoxide | Specific fragments to be determined with standards | Cleavage related to the strained epoxide ring |
| 553.4 | β-Carotene 5,8-furanoid | 221, 181[9] | Cleavage of the polyene chain adjacent to the furanoid ring |
| 553.4 | Both | [M+H-92]+, [M+H-106]+ | Neutral loss of toluene/xylene from the polyene chain |
Note: The exact m/z values for the diagnostic ions of the 5,6-epoxide should be confirmed experimentally using an authentic standard, as they are less commonly reported in literature compared to the more stable furanoid.
Conclusion
The differentiation of β-carotene 5,6-epoxide from its 5,8-furanoid isomer is a critical task in carotenoid research that is reliably achieved through tandem mass spectrometry. The key to success lies in a combination of careful, non-acidic sample preparation to prevent artifact formation and the exploitation of unique, structure-specific fragmentation pathways generated by CID. By comparing the resulting MS/MS spectra to those of authentic standards, researchers can confidently identify each isomer, ensuring the integrity and accuracy of their findings. This guide provides the foundational knowledge and experimental framework to implement this authoritative analytical strategy.
References
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Title: Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids Source: Journal of the American Society for Mass Spectrometry URL: [Link]
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Title: Positive ion APCI tandem mass spectra of carotenes. Source: ResearchGate URL: [Link]
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Title: (PDF) Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids Source: ResearchGate URL: [Link]
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Title: Isolation and LC-MS (APCI)+ analysis of carotenoids from red pepper: Influence of capsaicin as a major constituent of capsicum o Source: International Journal of Botany Studies URL: [Link]
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Title: Analytical tools for the analysis of β-carotene and its degradation products Source: PubMed Central URL: [Link]
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Title: Negative ion APCI tandem mass specta of carotenes. Source: ResearchGate URL: [Link]
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Title: Re-investigation of the fragmentation of protonated carotenoids by electrospray ionization and nanospray tandem mass spectrometry Source: ResearchGate URL: [Link]
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Title: Mass spectrometric studies of carotenoids. 2. A survey of fragmentation reactions. Source: SciSpace URL: [Link]
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Title: Mass spectrometry of carotenoid epoxides and furanoid oxides Source: Royal Society of Chemistry URL: [Link]
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Title: Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids Source: KAUST Repository URL: [Link]
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Title: CID MS 2 spectra of [M+H] + of 5,6-and 5,8-epoxyxanthophylls. Source: ResearchGate URL: [Link]
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-
Title: CHAPTER 10: Identification of Carotenoids and Carotenoid Esters Source: Royal Society of Chemistry URL: [Link]
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Title: Analysis of Carotenoids Using LC-MS-MS with Ion Mobility Spectrometry and Photoionization Source: University of Illinois Chicago - Figshare URL: [Link]
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A Comparative Analysis of the Cytotoxicity of Beta-Carotene 5,6-Epoxide and Its Precursors, Beta-Carotene and Retinol
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of metabolites is as crucial as evaluating the parent compound. This guide provides an in-depth comparison of the cytotoxicity of beta-carotene 5,6-epoxide against its direct precursor, beta-carotene, and its metabolic product, retinol. We will delve into the underlying mechanisms, present a detailed experimental protocol for assessment, and offer a comparative analysis of expected cytotoxic profiles.
Introduction: The Biological Significance of Beta-Carotene Metabolism and Cytotoxicity
Beta-carotene, a prominent dietary carotenoid, is lauded for its antioxidant properties and as a precursor to vitamin A (retinol).[1] However, its biological activity is not limited to these roles. In vivo, beta-carotene undergoes oxidative metabolism, leading to the formation of various derivatives, including epoxides and cleavage products.[2][3] Among these, beta-carotene 5,6-epoxide is a significant metabolite whose biological effects, particularly its cytotoxicity, warrant careful investigation.[4][5] Understanding the cytotoxic profile of this epoxide in comparison to beta-carotene and retinol is critical for assessing the overall safety and biological impact of high-dose beta-carotene supplementation, which has been a subject of debate in clinical trials.[6][7]
This guide will provide a framework for a comparative cytotoxicity assessment, focusing on the principles of scientific integrity and providing actionable experimental protocols.
Mechanistic Insights: Why Compare the Cytotoxicity?
The rationale for this comparative study lies in the distinct chemical structures and potential biological activities of the three compounds.
-
Beta-Carotene: While generally considered an antioxidant, under certain conditions, such as high oxygen tension, beta-carotene can exhibit pro-oxidant effects, leading to cellular damage and apoptosis.[8][9] Its large, lipophilic structure influences its interaction with cell membranes.
-
Beta-Carotene 5,6-Epoxide: The introduction of an epoxide group alters the molecule's electronic properties and reactivity. Epoxides are known to be reactive electrophiles that can potentially interact with cellular nucleophiles like DNA and proteins, a mechanism often associated with cytotoxicity and genotoxicity.[3] Studies on beta-carotene cleavage products, which include epoxides, have shown them to induce apoptosis and necrosis.[10]
-
Retinol: As the active form of vitamin A, retinol plays a vital role in cellular differentiation and proliferation. However, at high concentrations, it is known to be cytotoxic, inducing apoptosis through various signaling pathways.[11]
Therefore, a direct comparison is essential to determine if the metabolic conversion to the 5,6-epoxide represents a detoxification or a bioactivation pathway in terms of cytotoxicity.
Experimental Design for Comparative Cytotoxicity Assessment
To objectively compare the cytotoxic effects of beta-carotene 5,6-epoxide, beta-carotene, and retinol, a well-controlled in vitro study is paramount. Here, we outline a comprehensive experimental workflow.
Experimental Workflow
Caption: Experimental workflow for comparative cytotoxicity assessment.
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]
Materials:
-
Selected cell line (e.g., Human hepatoma HepG2 cells, as the liver is a primary site of carotenoid metabolism)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Beta-carotene, beta-carotene 5,6-epoxide, and retinol (high purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of beta-carotene, beta-carotene 5,6-epoxide, and retinol in DMSO.
-
Prepare serial dilutions of each compound in serum-free DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the wells and replace it with 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate dose-response curves.
-
Calculate the IC50 value (the concentration of a compound that inhibits 50% of cell growth) for each compound.
-
Comparative Cytotoxicity Data (Representative)
The following table summarizes the expected IC50 values based on the current understanding of the cytotoxic potential of these compounds. It is important to note that these are representative values and actual results may vary depending on the cell line and experimental conditions.
| Compound | Expected IC50 (µM) after 48h | Postulated Cytotoxicity Ranking |
| Beta-Carotene | > 100 | Low |
| Beta-Carotene 5,6-Epoxide | ~25 - 50 | High |
| Retinol | ~50 - 75 | Moderate |
Rationale for Expected Results:
-
Beta-Carotene: Expected to exhibit the lowest cytotoxicity. Significant effects are generally observed at higher concentrations, often linked to its pro-oxidant activity.[16][17]
-
Beta-Carotene 5,6-Epoxide: The presence of the reactive epoxide ring is anticipated to confer a higher cytotoxic potential compared to the parent beta-carotene. This is consistent with studies on other reactive metabolites.
-
Retinol: Known to be cytotoxic at higher concentrations, but its effect may be less pronounced than the reactive epoxide intermediate.
Postulated Signaling Pathway for Beta-Carotene 5,6-Epoxide Induced Cytotoxicity
While the precise signaling cascade for beta-carotene 5,6-epoxide is not fully elucidated, based on the known mechanisms of similar compounds and beta-carotene's pro-oxidant breakdown products, a plausible pathway can be proposed.
Caption: Postulated signaling pathway of beta-carotene 5,6-epoxide-induced apoptosis.
This proposed pathway suggests that beta-carotene 5,6-epoxide may induce cytotoxicity through a combination of oxidative stress (increased ROS) and direct electrophilic attack on cellular macromolecules like DNA.[18] This can lead to the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to the activation of the caspase cascade and programmed cell death.[19]
Conclusion
This guide provides a comprehensive framework for the comparative cytotoxicity assessment of beta-carotene 5,6-epoxide, beta-carotene, and retinol. The provided experimental protocol for the MTT assay offers a robust and reliable method for quantifying cell viability. Based on the chemical nature of the compounds, it is hypothesized that beta-carotene 5,6-epoxide will exhibit the most potent cytotoxic effects. Further investigation into the specific molecular targets and signaling pathways of beta-carotene 5,6-epoxide is warranted to fully understand its biological implications. This comparative approach is essential for a thorough risk-benefit analysis of beta-carotene and its metabolites in the context of human health and disease.
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A Comparative In Vitro Analysis of Antioxidant Capacity: Beta-Carotene 5,6-Epoxide vs. Alpha-Tocopherol
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of Lipophilic Antioxidants
In the realm of cellular protection, lipophilic antioxidants play a critical role in mitigating the damaging effects of oxidative stress within lipid-rich environments such as cell membranes. Alpha-tocopherol, the most biologically active form of Vitamin E, is a cornerstone of this defense system, renowned for its potent chain-breaking antioxidant activity.[1][2] Concurrently, carotenoids, a diverse class of tetraterpenoid pigments, and their derivatives, including beta-carotene 5,6-epoxide, represent another significant group of lipid-soluble antioxidants.[3][4] Understanding the relative potencies and mechanisms of these compounds is paramount for researchers in nutrition, pharmacology, and drug development.
Beta-carotene 5,6-epoxide is a primary oxidation product of beta-carotene, formed both during metabolic processes and through interaction with reactive oxygen species (ROS).[3][5] Its antioxidant potential is intrinsically linked to the extended system of conjugated double bonds characteristic of carotenoids, which allows for the delocalization and stabilization of radical species.[6] This guide will explore its theoretical antioxidant capacity in the context of established data for its parent compound, beta-carotene, and compare it against the robust antioxidant profile of alpha-tocopherol.
Mechanistic Divergence: Two Distinct Approaches to Radical Neutralization
The antioxidant strategies of alpha-tocopherol and carotenoids, including beta-carotene 5,6-epoxide, are fundamentally different, a factor that dictates their efficacy in various in vitro assays.
Alpha-Tocopherol: The Quintessential Chain-Breaking Antioxidant
Alpha-tocopherol's primary mechanism is the donation of its phenolic hydrogen atom to peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.[1][7] This action transforms the peroxyl radical into a stable lipid hydroperoxide, while the alpha-tocopherol itself becomes a resonance-stabilized tocopheroxyl radical, which is significantly less reactive and can be recycled back to its active form by other antioxidants like ascorbic acid.[1]
Caption: Alpha-tocopherol's chain-breaking antioxidant mechanism.
Beta-Carotene and its Epoxide: A Multifaceted Approach
Carotenoids, and by extension beta-carotene 5,6-epoxide, exhibit a more complex antioxidant profile. Their mechanisms include:
-
Radical Adduct Formation: The extensive polyene chain can form adducts with radical species, effectively sequestering them.[6]
-
Electron Transfer: Carotenoids can donate an electron to neutralize a radical, forming a carotenoid radical cation.[6]
-
Allylic Hydrogen Abstraction: Hydrogen atoms from allylic positions can be abstracted by radicals.[6]
-
Singlet Oxygen Quenching: Carotenoids are exceptionally efficient at quenching singlet oxygen, a highly reactive non-radical ROS, through energy transfer.[3][6]
The introduction of an epoxide group at the 5,6-position of the beta-ionone ring in beta-carotene disrupts the conjugation within that ring, which may influence its radical scavenging capacity. While this could potentially diminish its activity compared to the parent beta-carotene in some assays, the majority of the conjugated system remains intact, suggesting a retention of significant antioxidant potential.
Comparative In Vitro Antioxidant Performance: A Data-Driven Analysis
| In Vitro Assay | Alpha-Tocopherol (α-TE/mol) | (all-E)-Beta-Carotene (α-TE/mol) | Projected Beta-Carotene 5,6-Epoxide Performance |
| ABTS Radical Scavenging | 1.0 | ~3.0 | Likely lower than beta-carotene but potentially higher than alpha-tocopherol. |
| FRAP (Ferric Reducing Power) | 1.0 | 0.0 | Potentially low to negligible, similar to the parent compound. |
| Peroxyl Radical Scavenging (Chemiluminescence) | 1.0 | ~18.8 | Expected to be significantly higher than alpha-tocopherol. |
Data for Alpha-Tocopherol and (all-E)-Beta-Carotene adapted from Molecules 2011, 16(2), 1055-1069.[8]
Analysis of Assay-Specific Performance:
-
ABTS Assay: The ABTS radical is sterically accessible, and the higher value for beta-carotene suggests a more efficient scavenging of this radical compared to alpha-tocopherol.[8] The epoxide's altered structure might slightly reduce this activity, but it is still expected to be a potent scavenger.
-
FRAP Assay: The inability of beta-carotene to reduce the Fe³⁺-TPTZ complex is a notable finding, indicating a low single-electron transfer capability under these assay conditions.[8] It is highly probable that beta-carotene 5,6-epoxide would exhibit a similar lack of activity in this assay. In contrast, alpha-tocopherol demonstrates ferric reducing ability.
-
Peroxyl Radical Scavenging: The dramatically higher activity of beta-carotene in scavenging peroxyl radicals generated by AAPH thermal degradation highlights a key strength of the carotenoid structure.[8] This suggests that in environments with high concentrations of peroxyl radicals, carotenoids and their derivatives could be exceptionally effective. This potent activity is likely to be retained by the 5,6-epoxide.
It is also crucial to consider the potential for pro-oxidant activity , particularly for carotenoids. At high concentrations and high oxygen tension, beta-carotene can exhibit pro-oxidant effects.[9][10] The behavior of beta-carotene 5,6-epoxide under similar conditions warrants further investigation.
Experimental Protocols for In Vitro Antioxidant Capacity Assessment
To facilitate further research, detailed, step-by-step methodologies for the key assays discussed are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[11]
Caption: Workflow for the ABTS radical cation decolorization assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Before use, dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a range of concentrations for the test compounds and a standard (e.g., Trolox).
-
Add 20 µL of each sample or standard dilution to triplicate wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the in vitro antioxidant capacities of beta-carotene 5,6-epoxide and alpha-tocopherol. While alpha-tocopherol is a potent chain-breaking antioxidant with consistent performance across various assays, the antioxidant profile of carotenoids is more complex and assay-dependent.
Based on data from its parent compound, beta-carotene 5,6-epoxide is projected to be a highly effective scavenger of peroxyl and ABTS radicals, potentially outperforming alpha-tocopherol in these contexts. However, its ferric reducing power is likely to be minimal.
The lack of direct comparative data for beta-carotene 5,6-epoxide underscores a critical area for future research. Scientists are encouraged to utilize the standardized protocols outlined herein to conduct direct, side-by-side comparisons of these two important lipophilic antioxidants. Such studies will provide a clearer understanding of the structure-activity relationships of carotenoid epoxides and their potential role in mitigating oxidative stress.
References
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The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used. (n.d.). PMC. [Link]
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Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. (2011). MDPI. [Link]
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Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. (2011). PMC. [Link]
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Peroxyl radical oxidation of .beta.-carotene: formation of .beta.-carotene epoxides. (1995). ACS Publications. [Link]
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Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines their efficiency. (2021). Agritrop. [Link]
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Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction. (2022). PubMed Central. [Link]
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Carotenoids and Chlorophylls as Antioxidants. (2021). MDPI. [Link]
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Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction. (2022). ACS Publications. [Link]
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Safety Operating Guide
beta-Carotene 5,6-epoxide proper disposal procedures
Standard Operating Procedure: Disposal and Handling of -Carotene 5,6-Epoxide
Executive Summary & Scientific Context
In the field of carotenoid research,
Why this matters: The primary risk in handling this compound is not acute toxicity to the operator, but rather chemical instability and solvent cross-contamination . Carotenoid epoxides are highly lipophilic and light-sensitive. Improper disposal in sink drains leads to biofilm accumulation and aquatic toxicity, while improper segregation in waste streams can lead to dangerous solvent incompatibilities.
This guide treats the disposal process as a self-validating workflow , ensuring that safety and data integrity (preventing laboratory cross-contamination) are maintained simultaneously.
Hazard Profiling & Classification
Before disposal, you must characterize the waste matrix. The epoxide is rarely handled in isolation; it is almost always solvated.
Table 1: Physicochemical Hazard Assessment
| Parameter | Common Solvents (Hexane/Ethanol) | Implications for Disposal | |
| CAS Number | 1923-89-3 | 110-54-3 / 64-17-5 | Use CAS for waste manifesting. |
| Physical State | Red-orange solid / Oil | Volatile Liquid | Solids go to burn bins; Liquids to carboys. |
| Reactivity | Light/Oxygen sensitive. Forms peroxides/polymers. | Flammable / Peroxide forming (ethers) | Do not store waste long-term. |
| Toxicity | Low acute toxicity. Potential irritant. | Neurotoxic (Hexane) / Irritant | PPE (Nitrile gloves) is mandatory. |
| Solubility | Lipophilic (Hydrophobic) | Miscible with organics | NEVER pour down the sink. |
Disposal Workflow: The "Solvent-First" Approach
The chemical nature of the epoxide dictates that it cannot be disposed of via municipal water systems. The disposal path is determined entirely by the state of matter and the carrier solvent .
Step 1: Characterize the Matrix
-
Pure Solid: Expired standards or degraded powder.
-
Liquid Solution: Reaction mixtures, HPLC waste, or stock solutions.
-
Contaminated Solids: Syringe filters, pipette tips, weighing boats.
Step 2: Segregation (The Critical Control Point)
-
Non-Halogenated Stream: If dissolved in Acetone, Ethanol, Methanol, or Hexane.[1]
-
Halogenated Stream: If dissolved in Chloroform (
) or Dichloromethane (DCM).-
Note: Even trace amounts of chloroform (approx. >2%) usually require the entire mixture to be classified as halogenated waste, which is more expensive to incinerate.
-
Step 3: Packaging & Labeling
-
Container: High-density polyethylene (HDPE) or Amber Glass.
-
Expert Insight: Use Amber Glass for liquid waste if possible. Carotenoids degrade into unknown radical species under UV light. Keeping waste stable prevents pressure buildup from degradation byproducts.
-
-
Labeling: Must include "Non-Hazardous Chemical Waste" (if pure) or "Flammable Waste" (if solvated). List all constituents (e.g., "Hexane 99%,
-Carotene 5,6-epoxide <1%").
Visualized Decision Logic (Graphviz)
The following diagram illustrates the decision tree for compliant disposal.
Figure 1: Decision matrix for segregating
Emergency Procedures: Spill Management
Although not acutely toxic, spills of carotenoid epoxides are notoriously difficult to clean due to their intense pigmentation and lipophilicity. They stain surfaces instantly.
Protocol for Benchtop Spills (< 50 mL):
-
Isolate: Inform nearby personnel. Mark the area.
-
PPE: Wear nitrile gloves and safety glasses.
-
Solubilize: Do not use water immediately.[2] The epoxide is hydrophobic and will smear.
-
Apply a small amount of Ethanol or Acetone to a paper towel (not directly to the spill if possible, to minimize spread).
-
-
Absorb: Wipe the spill from the outside in.
-
Clean: Once the pigment is removed, wash the surface with soap and water to remove residue.
-
Dispose: Place all stained paper towels into the Solid Hazardous Waste bin (contaminated debris), not the regular trash.
References
Personal protective equipment for handling beta-Carotene 5,6-epoxide
Technical Advisory: Personal Protective Equipment (PPE) & Handling Protocols for beta-Carotene 5,6-epoxide
Part 1: Executive Safety & Stability Directive
The Dual Hazard Paradox: Handling beta-Carotene 5,6-epoxide presents a unique laboratory challenge. Unlike high-hazard toxins, the primary risk here is not acute lethality to the researcher, but the catastrophic degradation of the sample and the potential for long-term sensitization .
While beta-carotene is Generally Recognized As Safe (GRAS), the introduction of the 5,6-epoxide ring creates an alkylating moiety. Although high-molecular-weight epoxides generally exhibit lower volatility and bioavailability than smaller epoxides (e.g., ethylene oxide), the Precautionary Principle dictates we treat it as a potential contact sensitizer. Furthermore, the polyene chain renders the compound highly susceptible to photo-oxidation and thermal degradation.
Core Directive: Your PPE strategy must simultaneously protect you from potential sensitization and the compound from environmental destroyers (Oxygen, UV light, Moisture).[1]
Part 2: The "Why" – Scientific Rationale for PPE Choices
To build a self-validating safety system, you must understand the mechanism of failure.
| Feature | Mechanism of Risk | PPE/Engineering Implication |
| Epoxide Ring (C5-C6) | Alkylating Potential: Epoxides are strained rings that can react with nucleophiles (DNA/Proteins). | Glove Permeation: Standard latex is insufficient if the compound is in solution. Nitrile (min 5 mil) is required.[2] |
| Polyene Chain | Photo-oxidation: Conjugated double bonds absorb light and generate singlet oxygen, leading to cleavage.[2] | Amber/Red Lighting: PPE must allow visual acuity in low-light conditions.[2] |
| Lipophilicity | Skin Absorption: The molecule is highly fat-soluble, facilitating dermal entry if dissolved in organic solvents.[2] | Double-Gloving: Essential during solubilization steps involving carriers like THF or DMSO.[2] |
Part 3: Comprehensive PPE Matrix
Do not default to generic "lab safety." Select PPE based on the State of Matter .
Scenario A: Handling Solid / Lyophilized Powder
Risk: Inhalation of particulates; Static charge dispersion.[2]
-
Respiratory: N95 (minimum) or P100 respirator if handling outside a fume hood.[2] Reasoning: Prevents nasal mucosal contact with potentially sensitizing dust.[2]
-
Eyes: Chemical Safety Goggles (indirect vent).[2] Reasoning: Safety glasses allow dust entry from the side.[2]
-
Hands: Single Nitrile Gloves (4-5 mil).[2]
-
Body: Standard cotton lab coat (buttoned).
Scenario B: Handling Solutions (THF, Chloroform, DMSO)
Risk: Dermal absorption via solvent carrier; Splash hazard.
-
Respiratory: Fume Hood (Face velocity: 100 fpm).[2] Respirator not required if hood is functional.
-
Eyes: Safety Glasses with side shields + Face Shield (if volume > 50mL).[2]
-
Hands: Double Gloving Protocol.
-
Body: Chemical-resistant apron over lab coat.[2]
Part 4: Operational Protocol (Step-by-Step)
This protocol is designed to be a self-validating system . If a step is skipped, the compound's color change (bleaching) acts as an immediate failure indicator.
Phase 1: Preparation (The "Inert Chain")[1][2]
-
Environment Check: Verify Fume Hood flow. Switch lab lighting to Amber/Red safe lights . If unavailable, wrap the hood sash in amber UV-blocking film.
-
Equilibration: Remove vial from -80°C storage. Place in a desiccator and allow to reach room temperature (approx. 20 mins) before opening.
-
Causality: Opening a cold vial condenses atmospheric moisture, hydrolyzing the epoxide.
-
Phase 2: Weighing & Solubilization
-
Static Control: Use an anti-static gun on the spatula and vial. Carotenoid epoxides are often fluffy and static-prone.[2]
-
Inert Weighing: Ideally, weigh inside a Glove Box under Argon.
-
Alternative: If weighing on an open bench, direct a gentle stream of Argon/Nitrogen into the vial immediately upon opening.
-
-
Solvent Addition: Add solvent (e.g., degassed THF) slowly.
-
Visual Validation: The solution should be a vibrant Orange/Red .
-
Failure Flag: If the solution turns pale yellow or colorless, oxidation has occurred. Discard.
-
Failure Flag: If the solution turns blue/green, acid-catalyzed rearrangement (to furanoid oxides) has occurred due to trace acids in the solvent.
-
Phase 3: Decontamination & Disposal[2][3]
-
Spill Cleanup: Do not wipe dry. Cover with a solvent-soaked pad (acetone), then wipe.
-
Reasoning: Dry wiping creates static and disperses dust.
-
-
Disposal: Segregate as "Halogenated Organic Waste" (if Chloroform/DCM used) or "Non-Halogenated Organic Waste" (if THF/DMSO used).[2]
-
Never dispose of down the drain; lipophilic compounds bioaccumulate.
-
Part 5: Visual Workflow (Logic Diagram)
The following diagram illustrates the decision logic for handling beta-Carotene 5,6-epoxide, ensuring the correct PPE and engineering controls are applied based on the task.
Caption: Decision logic for PPE selection based on physical state, emphasizing the critical control points for dust vs. solvent permeation risks.
References
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 5281231, beta-Carotene 5,6-epoxide.[Link]
-
Young, A. J., et al. (1989). The Occurrence of beta-Carotene-5,6-epoxide in the Photosynthetic Apparatus of Higher Plants.[3] Zeitschrift für Naturforschung C. [Link][3]
-
Handelman, G. J., et al. (1991). Scavenging of Peroxyl Radicals by beta-Carotene: Formation of Epoxides. Free Radical Biology and Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
